Arundamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H28N4O |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
3-[2-(dimethylamino)ethyl]-4-[3-[2-(methylamino)ethyl]indol-1-yl]-1H-indol-5-ol |
InChI |
InChI=1S/C23H28N4O/c1-24-12-10-17-15-27(20-7-5-4-6-18(17)20)23-21(28)9-8-19-22(23)16(14-25-19)11-13-26(2)3/h4-9,14-15,24-25,28H,10-13H2,1-3H3 |
InChI Key |
MVAOYGGYTIEJRK-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=CN(C2=CC=CC=C21)C3=C(C=CC4=C3C(=CN4)CCN(C)C)O |
Origin of Product |
United States |
Foundational & Exploratory
The Dimeric Indole Alkaloid Arundamine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arundamine is a dimeric indole alkaloid that has been isolated from the roots of the perennial grass Arundo donax. This technical guide provides a comprehensive overview of the discovery, history, and currently available scientific data on this compound. Due to the limited availability of public research, this document also outlines general methodologies for the isolation and potential synthesis of similar dimeric indole alkaloids, providing a foundational framework for researchers interested in this compound.
Discovery and History
This compound was first reported in scientific literature as a novel dimeric indole alkaloid isolated from Arundo donax L. (Poaceae)[1][2]. The initial structural elucidation was conducted by a team of researchers led by I. Zh. Zhalolov, who utilized NMR spectroscopy to characterize the molecule[1][3]. Further confirmation of its three-dimensional structure was provided by X-ray crystal structure analysis[2].
Arundo donax, the natural source of this compound, has a history of use in traditional medicine, and its extracts have been investigated for various pharmacological activities, including antimicrobial and antialgal properties. The plant is known to produce a variety of other alkaloids, with this compound being a key constituent of the root's alkaloid profile[1].
Physicochemical Properties
While detailed physicochemical data for this compound is not extensively published, its classification as a dimeric indole alkaloid suggests certain characteristics. The presence of multiple nitrogen atoms imparts a basic nature to the molecule. The indole moieties contribute to its aromaticity and potential for various intermolecular interactions.
Table 1: Putative Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C₂₃H₂₈N₄O | PubChem |
| Molecular Weight | 376.5 g/mol | PubChem |
| XLogP3 | 3.6 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 5 | PubChem |
Note: The data in this table is based on computational predictions from the PubChem database and should be confirmed by experimental analysis.
Experimental Protocols
General Protocol for Isolation of Dimeric Indole Alkaloids from Plant Material
This protocol is a generalized procedure and may require optimization for the specific isolation of this compound from Arundo donax roots.
-
Plant Material Collection and Preparation:
-
Collect fresh roots of Arundo donax.
-
Wash the roots thoroughly to remove soil and debris.
-
Air-dry the roots in a well-ventilated area or use a lyophilizer.
-
Grind the dried roots into a coarse powder.
-
-
Extraction:
-
Macerate the powdered root material in methanol or a mixture of methanol and chloroform (e.g., 9:1 v/v) at room temperature for 24-48 hours.
-
Filter the extract and repeat the extraction process with fresh solvent two to three times to ensure complete extraction of alkaloids.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Acid-Base Partitioning:
-
Dissolve the crude extract in a 5% aqueous solution of hydrochloric acid or tartaric acid.
-
Wash the acidic solution with a nonpolar solvent like hexane or diethyl ether to remove neutral and weakly basic compounds.
-
Make the aqueous solution alkaline (pH 9-10) by the dropwise addition of ammonium hydroxide or sodium carbonate.
-
Extract the liberated free alkaloids with a polar organic solvent such as chloroform or dichloromethane. Repeat the extraction several times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield a crude alkaloid mixture.
-
-
Chromatographic Purification:
-
Subject the crude alkaloid mixture to column chromatography on silica gel or alumina.
-
Elute the column with a gradient of solvents, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate and then methanol.
-
Monitor the fractions using thin-layer chromatography (TLC) and combine fractions containing compounds with similar Rf values.
-
Further purify the fractions containing the desired dimeric indole alkaloid using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.
-
-
Characterization:
-
Characterize the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure as this compound.
-
General Strategy for the Synthesis of Dimeric Indole Alkaloids
The total synthesis of complex dimeric indole alkaloids is a challenging endeavor. A common strategy involves a convergent approach where two monomeric indole units are synthesized separately and then coupled together in the final stages.
-
Synthesis of Monomeric Indole Precursors:
-
Synthesize the two different indole monomers that constitute the dimeric structure. This may involve classical indole syntheses such as the Fischer, Bischler, or Larock indole synthesis, followed by functional group manipulations to introduce the necessary reactive handles for the coupling reaction.
-
-
Coupling of Monomeric Units:
-
The crucial step is the formation of the bond linking the two indole monomers. This can be achieved through various coupling reactions, including:
-
Oxidative Coupling: Using reagents like iron(III) chloride or enzymes to induce the coupling of electron-rich indole rings.
-
Palladium-Catalyzed Cross-Coupling: Reactions such as Suzuki or Stille coupling can be employed if the monomers are appropriately functionalized with boronic acids/esters or stannanes and halides/triflates.
-
Pictet-Spengler Reaction: Condensation of a tryptamine derivative with an aldehyde or ketone can be used to form a new ring system connecting the two indole units.
-
-
-
Post-Coupling Modifications and Deprotection:
-
After the successful coupling of the monomers, any protecting groups used during the synthesis are removed.
-
Further functional group transformations may be necessary to arrive at the final structure of the dimeric alkaloid.
-
-
Purification and Characterization:
-
The final synthesized compound is purified using chromatographic techniques (column chromatography, HPLC).
-
The structure of the synthetic product is confirmed by comparing its spectroscopic data (NMR, MS, IR) with that of the natural product.
-
Biological Activity and Mechanism of Action
Currently, there is a significant lack of published data on the specific biological activities and mechanism of action of isolated this compound. While extracts of Arundo donax have shown antimicrobial properties, the contribution of this compound to this activity has not been quantified[4][5][6][7][8]. Research on other dimeric indole alkaloids has revealed a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities. This suggests that this compound could be a promising candidate for future pharmacological screening.
Table 2: Summary of Biological Activity Studies on Arundo donax Extracts
| Extract Source | Biological Activity | Organism(s) | Quantitative Data (if available) | Reference |
| Rhizome (Methanol) | Antibacterial | Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa | Zone of inhibition data available in the source. | [4][6][7][8] |
| Rhizome (Dichloromethane) | Antibacterial | Bacillus cereus | Zone of inhibition data available in the source. | [6][7] |
| Rhizome (Ethyl Acetate) | Antibacterial | Bacillus cereus | Zone of inhibition data available in the source. | [6][7] |
| Leaf (Methanol) | Antibacterial | Staphylococcus aureus | Zone of inhibition data available in the source. | [4][8] |
Note: This table summarizes the activity of crude extracts. The specific activity of this compound is yet to be determined.
Signaling Pathways and Experimental Workflows (Visualizations)
As there is no specific information on the signaling pathways affected by this compound, this section provides a generalized workflow for the discovery and initial characterization of a novel natural product like this compound.
Caption: A generalized workflow for the discovery and characterization of a natural product like this compound.
Conclusion and Future Directions
This compound is a structurally interesting dimeric indole alkaloid from Arundo donax. While its discovery and structure have been reported, there is a clear need for further research to unlock its full potential. Future research should focus on:
-
Re-isolation and Full Characterization: Isolating larger quantities of this compound to perform comprehensive physicochemical and pharmacological studies.
-
Biological Activity Screening: A broad screening of this compound against various biological targets, including cancer cell lines, pathogenic microbes, and inflammatory pathways.
-
Mechanism of Action Studies: Elucidating the molecular mechanisms by which this compound exerts any observed biological effects.
-
Total Synthesis: Developing a robust and efficient total synthesis of this compound to enable the production of analogues for structure-activity relationship (SAR) studies.
This technical guide serves as a starting point for researchers and drug development professionals interested in exploring the potential of this compound as a novel therapeutic agent. The information provided, combined with the outlined general methodologies, should facilitate further investigation into this promising natural product.
References
- 1. scientists.uz [scientists.uz]
- 2. researchgate.net [researchgate.net]
- 3. DYNAMICS OF STORAGE OF ALKALOIDS IN A. DONAX L. PLANT [scientists.uz]
- 4. researchgate.net [researchgate.net]
- 5. Phytochemical Compounds in Arundo donax L. Rhizome and Antimicrobial Activities – Mahidol University Kanchanaburi Campus [ka.mahidol.ac.th]
- 6. phcogj.com [phcogj.com]
- 7. scilit.com [scilit.com]
- 8. plantarchives.org [plantarchives.org]
The Giant Reed: A Unique Natural Reservoir of the Dimeric Alkaloid Arundamine and its Congeners
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals.
The dimeric indole alkaloid arundamine, a complex phytochemical with potential pharmacological significance, is exclusively found within the tissues of the giant reed, Arundo donax L. This perennial grass, belonging to the Poaceae family, is the sole identified natural source of this compound and a diverse array of related dimeric indole alkaloids. These compounds are primarily concentrated in the roots and rhizomes of the plant, suggesting a specialized biosynthetic machinery within these subterranean organs.
A Rich Alkaloidal Profile in Arundo donax
Arundo donax is a veritable factory of complex indole alkaloids. Beyond this compound, phytochemical investigations have led to the isolation and characterization of several other dimeric tryptamine-tryptamine type alkaloids. These include arundavine, arundacine, and arundaphine. The co-occurrence of these structurally related molecules points towards a common biosynthetic origin, likely involving the dimerization of tryptamine-derived precursors.
While the precise quantitative distribution of this compound within Arundo donax has not been extensively documented in publicly available literature, the recurring isolation of this and other dimeric alkaloids from the roots and rhizomes underscores the importance of these plant parts for obtaining these compounds.
Quantitative Data on Dimeric Indole Alkaloids from Arundo donax
Comprehensive quantitative data for this compound and its related dimeric alkaloids in various tissues of Arundo donax remains an area requiring further investigation. The available literature primarily focuses on the isolation and structural elucidation of these compounds rather than their quantification within the plant.
| Alkaloid Name | Molecular Formula | Plant Part(s) | Notes |
| This compound | Not explicitly found in search results | Roots | A dimeric indole alkaloid. |
| Arundavine | C23H28N4O2 | Roots | A bis-indole alkaloid of the tryptamine-tryptamine type. |
| Arundacine | C26H33N3O2 | Roots | A dimeric indole alkaloid. |
| Arundaphine | C23H28N4O3 | Roots and Rhizomes | A tryptamine-tryptamine base. |
| Arundaline | C22H24N2O4 | Rhizomes | A bis-indole alkaloid. |
Experimental Protocols: A Generalized Approach to Isolation and Identification
Extraction of Total Alkaloids
The initial step involves the extraction of the total alkaloidal fraction from the dried and powdered roots and rhizomes of Arundo donax. This is typically achieved through maceration or percolation with a polar solvent, often methanol or ethanol, sometimes acidified to facilitate the extraction of basic alkaloids. The resulting crude extract is then subjected to an acid-base partitioning to separate the alkaloids from other plant constituents. The extract is acidified, and non-alkaloidal compounds are removed by extraction with an immiscible organic solvent. The acidic aqueous layer is then basified, and the liberated alkaloids are extracted into an organic solvent like chloroform or dichloromethane.
Chromatographic Separation and Purification
The crude alkaloid mixture is a complex concoction of various compounds. Therefore, chromatographic techniques are employed for the separation and purification of individual alkaloids. Column chromatography using silica gel or alumina is a common first step, with a gradient elution system of increasing polarity (e.g., hexane-ethyl acetate, followed by ethyl acetate-methanol mixtures).
Further purification is often necessary and can be achieved using preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column and a mobile phase consisting of a mixture of acetonitrile and water with a modifying agent like formic acid or trifluoroacetic acid.
Structure Elucidation
Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule, which aids in determining the molecular formula and identifying structural motifs.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for determining the carbon-hydrogen framework of the molecule. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between atoms and elucidate the complete structure of complex molecules like this compound.
Visualizing the Path to Discovery
To better illustrate the processes involved in the study of this compound, the following diagrams, generated using the DOT language, depict a generalized experimental workflow for its isolation and the biosynthetic pathway of its precursor, tryptamine.
Future Directions
The exclusive presence of this compound and its analogs in Arundo donax presents a unique opportunity for further research. Key areas for future investigation include:
-
Quantitative Analysis: A thorough investigation into the concentration of this compound and other dimeric alkaloids in different parts of the plant at various growth stages.
-
Biosynthetic Pathway Elucidation: While the precursor, tryptamine, is known, the specific enzymatic steps leading to the dimerization and formation of the complex structures of these alkaloids are yet to be fully elucidated.
-
Pharmacological Screening: A comprehensive evaluation of the biological activities of purified this compound and its related compounds is warranted to explore their therapeutic potential.
-
Signaling Pathway Identification: There is currently no information on the signaling pathways that may be modulated by this compound. This represents a significant knowledge gap and a promising avenue for future pharmacological studies.
This technical guide provides a foundational understanding of the natural sources of the this compound alkaloid. The unique and complex chemistry of Arundo donax offers a rich field for discovery for researchers in natural product chemistry, pharmacology, and drug development.
A Technical Guide to the Putative Biosynthesis of Arundamine in Arundo donax
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific biosynthetic pathway of Arundamine in Arundo donax has not yet been fully elucidated in published scientific literature. The following guide presents a putative pathway based on the chemical structure of this compound and established principles of indole alkaloid biosynthesis in plants. The experimental protocols and quantitative data are representative of methodologies used in the field for analogous pathways.
Introduction to this compound and Arundo donax
Arundo donax, commonly known as the giant reed, is a perennial grass recognized for its rapid growth and high biomass production. It is also a rich source of various secondary metabolites, particularly tryptamine-derived indole alkaloids. Among these is this compound, a complex bis-indole alkaloid. The structure of this compound, 3-[2-(dimethylamino)ethyl]-4-[3-[2-(methylamino)ethyl]indol-1-yl]-1H-indol-5-ol, suggests a fascinating biosynthetic origin, likely involving the dimerization of two distinct tryptamine-derived units.[1][2] Understanding the biosynthesis of such complex molecules is of significant interest for potential biotechnological production and the development of novel therapeutic agents.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to originate from the primary metabolite L-tryptophan. The pathway likely involves the formation of two different tryptamine-derived indole precursors, which then undergo a crucial coupling reaction.
The biogenetic precursor for virtually all indole alkaloids is the amino acid L-tryptophan.[3][4] The initial step in the formation of tryptamine-derived alkaloids is typically the decarboxylation of tryptophan to yield tryptamine, a reaction catalyzed by tryptophan decarboxylase (TDC).[3][5] Following this, a series of modifications, including methylation and hydroxylation, are proposed to generate the necessary precursors for this compound.
Formation of Precursor 1: N,N-dimethyltryptamine
-
Tryptophan to Tryptamine: L-tryptophan is decarboxylated by tryptophan decarboxylase (TDC) to form tryptamine.[3][6]
-
Tryptamine to N-methyltryptamine (NMT): Tryptamine undergoes methylation on the amino group, catalyzed by a tryptamine N-methyltransferase (TNMT) , using S-adenosyl-L-methionine (SAM) as the methyl donor.
-
N-methyltryptamine to N,N-dimethyltryptamine (DMT): A second methylation step, likely catalyzed by the same or a similar N-methyltransferase, converts N-methyltryptamine to N,N-dimethyltryptamine (DMT).[3][4]
Formation of Precursor 2: 5-hydroxy-N-methyltryptamine
-
Tryptophan to Tryptamine: This precursor also begins with the conversion of L-tryptophan to tryptamine via TDC .
-
Tryptamine to N-methyltryptamine: As with the first precursor, tryptamine is methylated to form N-methyltryptamine by a TNMT .
-
N-methyltryptamine to 5-hydroxy-N-methyltryptamine: The indole ring of N-methyltryptamine is hydroxylated at the C5 position. This reaction is likely catalyzed by a cytochrome P450 monooxygenase (CYP450) . Such enzymes are common in plant secondary metabolism for catalyzing hydroxylation reactions.[7]
Dimerization and Final Assembly
The final and most speculative step is the coupling of N,N-dimethyltryptamine and 5-hydroxy-N-methyltryptamine. This would involve the formation of a C-N bond between the C4 of the 5-hydroxy-N-methyltryptamine indole ring and the N1 of the N,N-dimethyltryptamine indole ring. The precise enzymatic mechanism for this dimerization in A. donax is unknown but could involve an oxidative coupling reaction catalyzed by a peroxidase or a similar enzyme.
Quantitative Data from Analogous Pathways
No specific enzyme kinetic data for the biosynthesis of this compound is currently available. However, studies on the biosynthesis of gramine, a related indole alkaloid in barley (Hordeum vulgare), provide valuable comparative data for the N-methyltransferase enzymes likely involved.
| Enzyme Class | Substrate | Km (µM) | Source Organism | Reference |
| N-Methyltransferase (NMT) | 3-aminomethylindole (AMI) | 77 | Hordeum vulgare | [8] |
| N-Methyltransferase (NMT) | N-methyl-3-aminomethylindole (MAMI) | 184 | Hordeum vulgare | [8] |
This table presents kinetic data for an N-methyltransferase involved in gramine biosynthesis, which may serve as an analogue for the putative tryptamine N-methyltransferases in Arundo donax.
Experimental Protocols
Elucidating a biosynthetic pathway involves a series of key experiments. Below is a representative protocol for assaying the activity of a putative N-methyltransferase, a crucial enzyme class in the proposed this compound pathway.
Protocol: In Vitro Assay for Tryptamine N-Methyltransferase (TNMT) Activity
1. Objective: To determine if a protein extract from Arundo donax or a recombinant protein can catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to tryptamine or N-methyltryptamine.
2. Materials:
-
Protein source: Crude protein extract from A. donax tissues (e.g., rhizomes, leaves) or purified recombinant enzyme.
-
Substrates: Tryptamine, N-methyltryptamine.
-
Methyl donor: [14C]-S-adenosyl-L-methionine ([14C]-SAM).
-
Assay buffer: e.g., 100 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 5 mM DTT.
-
Stop solution: 1 M HCl.
-
Scintillation cocktail and liquid scintillation counter.
-
Ethyl acetate for extraction.
3. Method:
-
Reaction Setup: Prepare a reaction mixture in a microcentrifuge tube containing:
-
50 µL Assay Buffer
-
10 µL Substrate (e.g., 10 mM tryptamine in water)
-
20 µL Protein extract (concentration to be optimized)
-
10 µL [14C]-SAM (e.g., 0.5 µCi)
-
-
Initiation: Start the reaction by adding the protein extract and incubate at a suitable temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding 20 µL of the stop solution.
-
Extraction: Add 500 µL of ethyl acetate to the tube, vortex vigorously to extract the radiolabeled methylated product (which is more nonpolar), and centrifuge to separate the phases.
-
Quantification: Transfer a known volume of the upper ethyl acetate phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Controls: Run parallel reactions without the protein extract (negative control) and without the tryptamine substrate (background control) to ensure the measured activity is enzyme- and substrate-dependent.
7. Data Analysis: Calculate the amount of product formed based on the specific activity of the [14C]-SAM and the measured counts per minute (CPM). Enzyme activity can be expressed in pkat/mg protein.
References
- 1. This compound | C23H28N4O | CID 12043482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Alkaloids and phenylpropanoid from Rhizomes of Arundo donax L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Indole alkaloid - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Natural Composition and Biosynthetic Pathways of Alkaloids in Medicinal Dendrobium Species [frontiersin.org]
- 6. escholarship.org [escholarship.org]
- 7. Emerging functions within the enzyme families of plant alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Methyltransferase involved in gramine biosynthesis in barley: cloning and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Arundamine molecular formula and weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the current scientific understanding of Arundamine, a molecule of interest in various research fields. Due to the limited availability of published data specifically on this compound, this document focuses on presenting the confirmed molecular properties. Further research is required to elucidate its biological activities and potential therapeutic applications.
Molecular Properties of this compound
The fundamental molecular characteristics of this compound have been established and are summarized below. This data is crucial for any experimental design and theoretical modeling involving this compound.
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₈N₄O | [1] |
| Molecular Weight | 376.5 g/mol | [1] |
Further Research and Data Unavailability
Despite a comprehensive search of scientific literature and chemical databases, detailed information regarding the synthesis, mechanism of action, associated signaling pathways, and established experimental protocols for this compound is not currently available in the public domain. The absence of such data suggests that this compound may be a novel compound, a compound with limited research, or a proprietary molecule.
Researchers interested in investigating this compound would need to embark on foundational studies to determine its biological effects and mechanism of action. This would likely involve:
-
De novo synthesis and structural elucidation: To confirm the chemical structure and provide material for biological testing.
-
In vitro screening: To identify any potential biological activity, such as cytotoxic, antimicrobial, or receptor-binding effects.
-
Mechanism of action studies: To determine how this compound exerts its biological effects at the molecular level, should any be identified.
-
Signaling pathway analysis: To investigate the intracellular cascades affected by this compound treatment.
As no specific signaling pathways or experimental workflows related to this compound have been documented, the creation of corresponding diagrams is not feasible at this time. This guide will be updated as new information becomes publicly available.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Core Characteristics of Dimeric Indole Alkaloids
This guide provides a comprehensive overview of the key characteristics of dimeric indole alkaloids, a significant class of natural products with profound implications in pharmacology and medicinal chemistry. This document details their structural diversity, biosynthetic origins, and wide-ranging biological activities, supported by quantitative data, detailed experimental protocols, and schematic diagrams to facilitate understanding and further research.
Structural Characteristics and Classification
Dimeric indole alkaloids, also known as bisindole alkaloids, are complex natural products composed of two monomeric indole alkaloid units. These units can be identical (homodimers) or different (heterodimers), leading to a vast array of structural diversity. The linkage between the two monomers is a key structural feature and can range from a simple carbon-carbon bond to more complex bridged systems involving heteroatoms.
These alkaloids are broadly classified based on the structural type of their constituent monomers. Prominent examples of monomeric units include those belonging to the sarpagine, ajmaline, macroline, vobasine, and pleiocarpamine series.[1] The renowned anticancer agents vinblastine and vincristine are classic examples of heterodimers, formed from the coupling of catharanthine (an iboga-type alkaloid) and vindoline (an aspidosperma-type alkaloid).[2]
Biosynthesis
The biosynthesis of dimeric indole alkaloids is a fascinating example of nature's chemical ingenuity. These complex molecules are typically formed in the late stages of the biosynthetic pathway through the coupling of two pre-formed monomeric indole alkaloids. The amino acid tryptophan serves as the primary precursor for the indole moiety.[3]
A well-elucidated example is the biosynthesis of vinblastine. The monomeric precursors, catharanthine and vindoline, are synthesized through separate branches of the terpenoid indole alkaloid pathway. The key dimerization step is catalyzed by a peroxidase enzyme, which activates catharanthine to a reactive intermediate that then couples with vindoline. This initial product, α-3',4'-anhydrovinblastine, is subsequently converted to vinblastine.[4]
Biological Activities
Dimeric indole alkaloids exhibit a broad spectrum of potent biological activities, often surpassing the activity of their monomeric constituents. This has made them a focal point for drug discovery and development.[5]
3.1. Cytotoxic Activity
Many dimeric indole alkaloids display significant cytotoxicity against a range of cancer cell lines. The most notable are vinblastine and vincristine, which are used clinically in cancer chemotherapy. Their mechanism of action involves the inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[6] The cytotoxic activities of several dimeric indole alkaloids are summarized in the table below.
| Alkaloid | Cancer Cell Line | IC₅₀ (µM) | Reference |
| O-acetylmacralstonine | MOR-P (lung adenocarcinoma) | 2.5 | [5] |
| Villalstonine | MOR-P (lung adenocarcinoma) | 3.5 | [5] |
| Macrocarpamine | MOR-P (lung adenocarcinoma) | 9.5 | [5] |
| O-acetylmacralstonine | COR-L23 (large cell lung) | 2 | [5] |
| Villalstonine | COR-L23 (large cell lung) | 3.5 | [5] |
| Macrocarpamine | COR-L23 (large cell lung) | 10 | [5] |
| Voacamine | U-2 OS/DX (osteosarcoma) | Enhances doxorubicin cytotoxicity | [7] |
| Nortopsentin A | P388 (murine leukemia) | 7.6 | [8] |
| Nortopsentin B | P388 (murine leukemia) | 7.8 | [8] |
| Nortopsentin C | P388 (murine leukemia) | 1.7 | [8] |
3.2. Antimalarial Activity
Several bisindole alkaloids have demonstrated promising activity against the malaria parasite, Plasmodium falciparum, including chloroquine-resistant strains.
| Alkaloid | P. falciparum Strain | IC₅₀ (nM) | Reference |
| Voacamine | Chloroquine-resistant | 411 | [9] |
| Alstonine | - | 170 | [10] |
| Himbeline | - | 580 | [10] |
| Villalstonine | Chloroquine-resistant | 270 | [11] |
| Macrocarpamine | Chloroquine-resistant | 360 | [11] |
3.3. Antibacterial Activity
Certain dimeric indole alkaloids, particularly those isolated from marine sponges, have shown notable antibacterial activity.
| Alkaloid | Bacterial Strain | MIC (µg/mL) | Reference |
| Nortopsentin | Bacillus subtilis | - | [8] |
| Hamacanthin A | Methicillin-resistant Staphylococcus aureus | < 12.5 | [12] |
| Deoxytopsentin | Methicillin-resistant Staphylococcus aureus | < 12.5 | [12] |
Experimental Protocols
4.1. Isolation of Dimeric Indole Alkaloids from Catharanthus roseus
This protocol outlines a general procedure for the extraction and isolation of vinblastine and related alkaloids.
-
Extraction:
-
Dried and powdered plant material (e.g., leaves) is extracted with an acidified aqueous solution (e.g., water acidified to pH 3-4 with acetic acid).[9]
-
The aqueous extract is then basified to a pH of 6-7 with a base like ammonium hydroxide.[9]
-
The alkaloids are then extracted into an organic solvent such as dichloromethane.[9]
-
The organic extract is evaporated to yield a crude alkaloid mixture.[9]
-
-
Chromatographic Separation:
-
The crude mixture is subjected to a series of chromatographic techniques for purification.
-
Column chromatography using adsorbents like silica gel or dextran is a common first step.[9]
-
Fractions are eluted with a gradient of solvents of increasing polarity.
-
Fractions containing the target alkaloids are identified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Further purification can be achieved by preparative HPLC or other high-resolution chromatographic methods.
-
4.2. Spectroscopic Analysis for Structure Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Solvents: Common deuterated solvents for NMR analysis of indole alkaloids include chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), and dimethyl sulfoxide-d₆ (DMSO-d₆).[13] The choice of solvent can significantly affect the chemical shifts.[13]
-
1D NMR: ¹H and ¹³C NMR spectra provide initial information about the number and types of protons and carbons in the molecule.
-
2D NMR: For complex structures like dimeric indole alkaloids, 2D NMR experiments are essential for complete structure elucidation.
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling, revealing which protons are adjacent to each other.[14]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.[15]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton and determining the linkage between the monomeric units.[15]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which helps in determining the stereochemistry of the molecule.
-
-
-
Mass Spectrometry (MS):
-
Ionization Techniques: Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of dimeric indole alkaloids, as it typically produces the protonated molecule [M+H]⁺ with minimal fragmentation.[16]
-
Tandem Mass Spectrometry (MS/MS): By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), characteristic fragmentation patterns are obtained. These fragmentation patterns can provide information about the structure of the monomeric units and the nature of the linkage between them.[17] For example, the fragmentation of vinblastine often shows ions corresponding to the catharanthine and vindoline moieties.[17]
-
4.3. Tubulin Polymerization Inhibition Assay (Fluorescence-based)
This assay is used to determine the effect of compounds on the polymerization of tubulin into microtubules.
-
Reagents and Materials:
-
Purified tubulin (e.g., from porcine brain)
-
Assay buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP (guanosine triphosphate)
-
Fluorescent reporter dye (e.g., DAPI) that preferentially binds to polymerized tubulin
-
Test compound (dimeric indole alkaloid) and controls (e.g., paclitaxel as a polymerization promoter, vinblastine as an inhibitor)
-
384-well black wall microplates
-
Temperature-controlled fluorimeter
-
-
Procedure:
-
A reaction mixture is prepared containing tubulin, assay buffer, GTP, and the fluorescent reporter dye.
-
The test compound at various concentrations is added to the wells of the microplate.
-
The tubulin polymerization is initiated by incubating the plate at 37°C.
-
The fluorescence intensity is measured over time at appropriate excitation and emission wavelengths (e.g., Ex/Em ~360/450 nm for DAPI).
-
An increase in fluorescence indicates tubulin polymerization. Inhibitors of polymerization, like vinblastine, will cause a decrease in the rate and extent of the fluorescence increase compared to a control without the inhibitor.
-
References
- 1. vinblastine sulfate [stenutz.eu]
- 2. researchgate.net [researchgate.net]
- 3. Dimerization of catharanthine and vindoline - Wikipedia [en.wikipedia.org]
- 4. Cytotoxic activity of indole alkaloids from Alstonia macrophylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Introduction to Natural Products Isolation | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. webdelprofesor.ula.ve [webdelprofesor.ula.ve]
- 9. scbt.com [scbt.com]
- 10. Bisindole alkaloids of the topsentin and hamacanthin classes from a marine sponge Spongosorites sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids [mdpi.com]
- 13. Structure of microtubular crystals induced by vinblastine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HSQC and HMBC | NMR Core Facility [nmr.chem.columbia.edu]
- 15. Rapid identification of vinca alkaloids by direct-injection electrospray ionisation tandem mass spectrometry and confirmation by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Spectroscopic Data of Arundamine: A Comprehensive Review
Arundamine is an alkaloid that has been identified as a constituent of the plant Arundo donax .[1] Despite its known presence in this plant species, a comprehensive search of scientific literature and chemical databases has revealed a significant lack of publicly available, detailed spectroscopic data (NMR, IR, and MS) for this compound.
This guide sought to provide an in-depth technical overview of the spectroscopic characteristics of this compound for researchers, scientists, and drug development professionals. However, the necessary experimental data for a complete analysis and presentation is not available in the public domain at this time.
Chemical Structure
The chemical structure of this compound is formally known by its IUPAC name: 3-[2-(dimethylamino)ethyl]-4-[3-[2-(methylamino)ethyl]indol-1-yl]-1H-indol-5-ol. Its molecular formula is C23H28N4O.
Spectroscopic Data (Not Available)
A thorough search for experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound did not yield any specific results. While phytochemical studies of Arundo donax confirm the presence of this compound among other alkaloids, these studies do not provide the detailed spectroscopic characterization required for this guide.[1][2][3][4][5]
Consequently, the presentation of quantitative data in tabular format and the detailing of experimental protocols for obtaining such data cannot be provided.
Experimental Workflow for Spectroscopic Analysis
While specific data for this compound is unavailable, a general workflow for the spectroscopic analysis of a natural product isolate like this compound can be outlined. This process is fundamental in chemical and pharmaceutical research for the structural elucidation and characterization of novel compounds.
Caption: A generalized workflow for the isolation and spectroscopic analysis of a natural product like this compound.
Conclusion
The absence of detailed spectroscopic data for this compound in the current scientific literature prevents the creation of an in-depth technical guide as originally intended. The information that is available confirms its existence as a natural product in Arundo donax, but its full chemical characterization does not appear to have been published or made publicly accessible. Further research involving the isolation and comprehensive spectroscopic analysis of this compound would be required to provide the data necessary for a complete technical whitepaper. Researchers interested in this compound may need to perform these characterization studies independently.
References
A Technical Guide to the Solubility of Rhodamine B for Researchers and Drug Development Professionals
Introduction
Rhodamine B is a highly fluorescent synthetic dye of the xanthene class, widely utilized in various scientific and industrial applications. Its utility as a fluorescent tracer in water flow studies, a stain in histology, and a key component in biotechnology applications such as fluorescence microscopy, flow cytometry, and ELISA is well-documented.[1] In the realm of drug development, Rhodamine B often serves as a model fluorescent probe to study the encapsulation and release from drug delivery systems and to visualize cellular uptake processes.[2][3][4] A thorough understanding of its solubility in different solvents is paramount for its effective application in these fields. This technical guide provides a comprehensive overview of the solubility of Rhodamine B, detailed experimental protocols for solubility determination, and a visualization of a typical experimental workflow.
It is important to note that while the query specified "Arundamine," it is highly probable that this was a typographical error for "Rhodamine," as no significant scientific literature is available for the former. This guide, therefore, focuses on the well-researched properties of Rhodamine B.
Quantitative Solubility Data of Rhodamine B
The solubility of Rhodamine B can vary based on the specific form of the dye (e.g., salt form) and the experimental conditions such as temperature and pH.[5] The following table summarizes the available quantitative and qualitative solubility data for Rhodamine B in various solvents.
| Solvent | Solubility | Temperature | Notes |
| Water | 8 - 15 g/L | 20 °C | The solubility in water can vary by manufacturer.[1][6] |
| Water | ~50 g/L | Not Specified | |
| Water | 100 mg/mL | Not Specified | Requires sonication to achieve this concentration.[7] |
| Ethanol | 15 g/L | Not Specified | Presumed to be ethanol.[1][8] |
| Ethanol | Very Soluble | Not Specified | [9] |
| Methanol | Soluble | Not Specified | [6] |
| Dimethyl Sulfoxide (DMSO) | 125 mg/mL | Not Specified | Requires sonication to achieve this concentration.[7] |
| Dimethyl Sulfoxide (DMSO) | 6 mg/mL | Not Specified | [10] |
| Acetic Acid (30% solution) | ~400 g/L | Not Specified | |
| Benzene | Soluble | Not Specified | [8] |
| Acetone | Slightly Soluble | Not Specified | [8] |
| Hydrochloric Acid | Slightly Soluble | Not Specified | [8] |
| Sodium Hydroxide | Slightly Soluble | Not Specified | [8] |
| Methyl Cellosolve | Slightly Soluble | Not Specified | [8] |
| Hot Xylene | Soluble | Not Specified | [11] |
| Ether | Soluble | Not Specified | [11] |
Experimental Protocols for Solubility Determination
A standardized and universally accepted protocol for determining the solubility of fluorescent dyes like Rhodamine B can be adapted from general chemical solubility testing methods. The following is a synthesized protocol based on established principles.
Objective:
To determine the solubility of Rhodamine B in a specific solvent at a given temperature.
Materials:
-
Rhodamine B powder
-
Solvent of interest (e.g., water, ethanol, DMSO)
-
Analytical balance
-
Vortex mixer
-
Magnetic stirrer and stir bars
-
Thermostatically controlled water bath or incubator
-
Centrifuge
-
UV-Vis spectrophotometer
-
Cuvettes
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Methodology: The Shake-Flask Method
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of Rhodamine B powder to a known volume of the solvent in a series of glass vials. The amount of solid should be sufficient to ensure that undissolved particles remain after equilibration.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.
-
To ensure complete removal of undissolved particles, centrifuge the vials at a high speed.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (or pre-cooled to the equilibration temperature) pipette.
-
To prevent precipitation, immediately filter the aliquot using a syringe filter of a pore size that will retain undissolved particles (e.g., 0.22 µm).
-
Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of a pre-determined calibration curve.
-
-
Quantification:
-
Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for Rhodamine B in the specific solvent using a UV-Vis spectrophotometer.
-
Determine the concentration of Rhodamine B in the diluted sample using a standard calibration curve prepared from solutions of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
The resulting concentration is the solubility of Rhodamine B in that solvent at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying the cellular uptake of a drug delivery system (e.g., nanoparticles) using Rhodamine B as a fluorescent marker.
Caption: Workflow for studying cellular uptake of nanoparticles using Rhodamine B.
This technical guide provides essential information on the solubility of Rhodamine B in a variety of solvents, a critical parameter for its application in research and drug development. The tabulated data offers a quick reference for formulation scientists, while the detailed experimental protocol provides a framework for accurate solubility determination. The visualized workflow illustrates a common application of Rhodamine B in studying the cellular uptake of drug delivery systems, a key aspect of preclinical drug development. By understanding and applying this information, researchers can effectively leverage the fluorescent properties of Rhodamine B in their studies.
References
- 1. Rhodamine B - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Rhodamine/Nanodiamond as a System Model for Drug Carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Rhodamine B - Sciencemadness Wiki [sciencemadness.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. RHODAMINE B - Ataman Kimya [atamanchemicals.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. glpbio.com [glpbio.com]
- 11. ローダミンB suitable for fluorescence | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
Isolating Arundamine from Arundo donax Roots: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arundamine, a dimeric indole alkaloid found in the roots of the giant reed, Arundo donax, presents a subject of interest for phytochemical and pharmacological research. This document provides a detailed, generalized protocol for the isolation and purification of this compound from Arundo donax roots. The methodology is based on established principles for the extraction of indole alkaloids from plant materials, employing a combination of acid-base extraction and chromatographic techniques. While a specific, validated protocol for this compound isolation is not widely documented in publicly available literature, this guide offers a robust starting point for researchers. Additionally, this document summarizes the known chemical properties of this compound and outlines a typical experimental workflow.
Introduction
Arundo donax L., commonly known as the giant reed, is a perennial grass recognized for its rapid growth and diverse chemical composition. The roots, or rhizomes, of this plant are a known source of various secondary metabolites, including a range of indole alkaloids.[1] Among these is this compound, a dimeric indole alkaloid. The isolation and characterization of such compounds are crucial first steps in the exploration of their potential biological activities and for subsequent drug development. This application note details a comprehensive, albeit generalized, protocol for the extraction and purification of this compound from Arundo donax roots, designed to be adaptable by researchers in natural product chemistry and related fields.
Chemical Properties of this compound
A summary of the known chemical properties of this compound is presented in the table below. This information is essential for the planning of extraction, purification, and analytical procedures.
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₈N₄O | PubChem CID: 12043482 |
| Molecular Weight | 376.5 g/mol | PubChem CID: 12043482 |
| Class | Dimeric Indole Alkaloid | [1] |
Experimental Protocols
The following protocols describe a multi-step process for the isolation and purification of this compound from Arundo donax roots. This procedure is based on general methods for the extraction of indole alkaloids from plant materials and may require optimization for specific laboratory conditions and material sources.[2][3][4]
Collection and Preparation of Plant Material
-
Collection: Harvest fresh, healthy roots (rhizomes) of Arundo donax.
-
Cleaning: Thoroughly wash the roots with tap water to remove soil and other debris.
-
Drying: Air-dry the roots in a well-ventilated area or use a plant dryer at a controlled temperature (e.g., 40-50°C) until brittle.
-
Grinding: Grind the dried roots into a coarse powder using a mechanical grinder.
Extraction of Crude Alkaloids
This protocol utilizes an acid-base extraction method to selectively isolate the basic alkaloid fraction.
-
Maceration:
-
Soak the powdered root material in a 70% aqueous ethanol solution (1:10 w/v).[5]
-
Acidify the mixture to approximately pH 3 with hydrochloric acid (HCl).
-
Stir the mixture for 24-48 hours at room temperature.
-
Filter the mixture through cheesecloth and then filter paper to separate the extract from the solid plant material.
-
Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.
-
Combine the filtrates.
-
-
Acid-Base Partitioning:
-
Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator.
-
Resuspend the resulting aqueous residue in a 5% HCl solution.
-
Wash the acidic solution with a non-polar solvent such as n-hexane or diethyl ether to remove non-basic compounds like fats and chlorophyll. Discard the organic phase.
-
Adjust the pH of the aqueous phase to approximately 9-10 with a base (e.g., ammonium hydroxide or sodium carbonate) to precipitate the free alkaloids.
-
Extract the basic aqueous solution multiple times with a polar organic solvent like dichloromethane (DCM) or chloroform.
-
Combine the organic extracts.
-
-
Drying and Concentration:
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Filter and concentrate the dried extract under reduced pressure to obtain the crude alkaloid mixture.
-
Chromatographic Purification of this compound
The crude alkaloid extract is a complex mixture that requires further separation to isolate this compound. A combination of chromatographic techniques is recommended.
-
Column Chromatography (Initial Separation):
-
Prepare a silica gel column.
-
Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase.
-
Load the sample onto the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with a mixture of n-hexane and ethyl acetate and gradually increasing the proportion of ethyl acetate, followed by the addition of methanol.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine fractions containing the compound of interest (based on TLC analysis against a reference if available, or by spectroscopic methods).
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):
-
Further purify the enriched fractions containing this compound using a preparative HPLC system.
-
The choice of column (e.g., C18) and mobile phase will need to be optimized based on the polarity of this compound. A typical mobile phase for indole alkaloids might consist of a gradient of acetonitrile and water, possibly with a modifier like formic acid or trifluoroacetic acid.
-
Monitor the elution profile with a UV detector.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the purified compound.
-
Characterization
Confirm the identity and purity of the isolated this compound using spectroscopic methods such as:
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
Experimental Workflow and Diagrams
The overall workflow for the isolation of this compound is depicted below.
Caption: General workflow for the isolation of this compound.
Data Presentation
As of the last literature review, specific quantitative yield data for the isolation of this compound from Arundo donax roots has not been reported. The yield of alkaloids, in general, can vary significantly based on the geographical location of the plant, season of harvest, and the specific extraction and purification methods employed. Researchers undertaking this protocol should meticulously record the starting material weight and the final weight of purified this compound to establish yield data for their specific conditions.
Signaling Pathways
Currently, there is no publicly available scientific literature detailing the specific signaling pathways modulated by this compound. The biological activity of this compound remains an area for future research.
Conclusion
The protocol outlined in this application note provides a comprehensive and logical framework for the isolation of this compound from the roots of Arundo donax. While optimization of each step is likely necessary, this guide serves as a valuable resource for researchers aiming to explore the rich chemical diversity of this plant and to investigate the potential pharmacological properties of its constituent alkaloids. Further studies are warranted to determine the quantitative yield of this compound and to elucidate its biological activities and potential mechanisms of action.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. US3932417A - Dimeric indole alkaloid purification process - Google Patents [patents.google.com]
- 3. A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. Alkaloids and phenylpropanoid from Rhizomes of Arundo donax L - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the Extraction and Purification of Alkaloids from Plant Material: A General Approach
Application Notes
Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. This protocol outlines a common workflow for their extraction from dried plant material, followed by purification using chromatographic techniques. The general strategy involves solid-liquid extraction, acid-base partitioning to separate alkaloids from other secondary metabolites, and subsequent chromatographic purification to isolate the target compound.
The selection of solvents and chromatographic conditions is critical and may require preliminary screening to achieve optimal separation and yield. The purity of the final compound should be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Data Summary
The following table provides a hypothetical summary of the quantitative data that would be collected during the extraction and purification process. This data is essential for monitoring the efficiency of each step and for the final characterization of the isolated compound.
| Step | Description | Starting Material (g) | Product Mass (g) | Yield (%) | Purity (%) |
| 1 | Crude Extraction | 1000 | 50.0 | 5.0 | ~10 |
| 2 | Acid-Base Partitioning | 50.0 | 5.0 | 10.0 (of crude) | ~40 |
| 3 | Column Chromatography | 5.0 | 0.5 | 10.0 (of partition) | ~90 |
| 4 | Preparative HPLC | 0.5 | 0.1 | 20.0 (of column fraction) | >98 |
Experimental Workflow Diagram
Caption: Generalized workflow for alkaloid extraction and purification.
Detailed Experimental Protocols
Preparation of Plant Material
-
Drying: Air-dry the fresh plant material in a well-ventilated area away from direct sunlight to prevent the degradation of phytochemicals. Alternatively, use a plant dryer at a controlled temperature (typically 40-50 °C).
-
Grinding: Once completely dry, grind the plant material into a fine powder using a mechanical grinder. A finer powder increases the surface area for more efficient solvent extraction.
Crude Solvent Extraction
-
Maceration: Soak the powdered plant material (1 kg) in a suitable organic solvent (e.g., 5 L of methanol or ethanol) in a large container with a lid.
-
Agitation: Stir the mixture periodically or use a shaker for 48-72 hours at room temperature to ensure thorough extraction.
-
Filtration: Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper to remove the solid plant residue.
-
Re-extraction: Repeat the extraction process on the plant residue two more times with fresh solvent to maximize the yield of the crude extract.
-
Concentration: Combine all the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45 °C to obtain the crude extract.
Acid-Base Partitioning for Alkaloid Enrichment
-
Acidification: Dissolve the crude extract (e.g., 50 g) in 5% aqueous hydrochloric acid (HCl, 500 mL).
-
Defatting: Extract the acidic solution with a nonpolar solvent like hexane or dichloromethane (3 x 250 mL) in a separatory funnel to remove fats, waxes, and other non-basic compounds. Discard the organic layer.
-
Basification: Make the aqueous layer basic by adding concentrated ammonium hydroxide (NH₄OH) dropwise until the pH reaches 9-10. This will precipitate the alkaloids or convert them to their free base form.
-
Alkaloid Extraction: Extract the basified aqueous solution with a polar organic solvent such as dichloromethane or a mixture of chloroform and methanol (e.g., 3:1 v/v) (3 x 250 mL).
-
Washing and Drying: Combine the organic layers, wash with distilled water (2 x 100 mL) to remove any remaining base, and then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude alkaloid fraction.
Purification by Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel (e.g., 230-400 mesh) in the chosen mobile phase (e.g., a gradient of hexane and ethyl acetate). Pack a glass column with the slurry.
-
Sample Loading: Dissolve the crude alkaloid fraction (e.g., 5 g) in a minimal amount of the mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried sample onto the top of the prepared column.
-
Elution: Elute the column with a gradient of increasing polarity of the mobile phase. For example, start with 100% hexane and gradually increase the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL) and monitor the separation using Thin Layer Chromatography (TLC).
-
Fraction Pooling: Combine the fractions that show a similar TLC profile and contain the compound of interest. Concentrate the pooled fractions to obtain a semi-pure compound.
High-Purity Purification by Preparative HPLC
-
Method Development: Develop an analytical HPLC method to achieve good separation of the target compound from impurities in the semi-pure fraction. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.
-
Preparative Separation: Scale up the analytical method to a preparative HPLC system. Inject the semi-pure compound onto the preparative column.
-
Fraction Collection: Collect the peak corresponding to the target compound using a fraction collector.
-
Solvent Removal: Remove the HPLC solvents from the collected fraction, typically by lyophilization (freeze-drying) or evaporation under reduced pressure, to obtain the pure compound.
Purity Assessment and Structural Elucidation
-
Purity Check: Assess the purity of the final compound using analytical HPLC.
-
Structural Analysis: Elucidate the chemical structure of the isolated compound using spectroscopic techniques such as Mass Spectrometry (MS) for molecular weight determination and Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR, etc.) for detailed structural information.
Application Note and Protocols for the Quantification of Bioactive Compounds from Arundina graminifolia
Introduction
While "Arundamine" is not a formally recognized compound in scientific literature, the bamboo orchid, Arundina graminifolia, is a rich source of various bioactive compounds, primarily stilbenoids and phenanthrenes.[1][2] The name "this compound" suggests a potential amine-containing compound, a class of molecules also known as alkaloids, which are found in numerous orchid species.[3] This document provides a comprehensive guide to the analytical methods for the quantification of these major compound classes from A. graminifolia and serves as a foundational methodology for the analysis of novel or uncharacterized compounds from this plant. The protocols detailed below are designed for researchers, scientists, and professionals in drug development.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analysis of stilbenoids, phenanthrenes, and related alkaloids using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). These values are compiled from various studies on analogous compounds and provide a benchmark for method development and validation.
| Compound Class | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Recovery (%) | Reference |
| Stilbenoids | HPLC-PDA | 0.745 µg/mL | 2.166 µg/mL | 0.99927 | - | |
| HPLC-PDA | - | - | >0.99 | - | [4] | |
| Phenanthrenes | HPLC-PDA | 0.78-0.89 µg/mL | 2.38-2.71 µg/mL | >0.999 | 95-100 | [5] |
| UHPLC-MS/HRMS | - | - | - | - | [6] | |
| Alkaloids | HPLC | - | - | 0.99986-0.99999 | 98.89-102.06 | [7] |
| Spectrophotometry | - | - | - | - | [8] | |
| GC-MS | 1.9-8.0 ng/g | - | - | - |
Experimental Protocols
Sample Preparation and Extraction
This protocol outlines a general procedure for the extraction of stilbenoids, phenanthrenes, and alkaloids from Arundina graminifolia plant material.
Materials:
-
Fresh or dried aerial parts of Arundina graminifolia
-
Grinder or mortar and pestle
-
Methanol, Ethyl acetate, n-hexane, Chloroform (HPLC grade)
-
Ammonium hydroxide or other base for alkaloid extraction
-
Hydrochloric acid or other acid for alkaloid extraction
-
Rotary evaporator
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
Protocol:
-
Grinding: Grind the dried plant material into a fine powder.
-
Solvent Extraction (for Stilbenoids and Phenanthrenes):
-
Macerate 10 g of the powdered plant material with 100 mL of methanol or ethyl acetate at room temperature for 24 hours.
-
Filter the extract and repeat the extraction process twice more with fresh solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.[9]
-
-
Acid-Base Extraction (for Alkaloids):
-
Moisten 10 g of powdered plant material with a small amount of dilute ammonium hydroxide.
-
Extract the basified material with 100 mL of chloroform or a chloroform/methanol mixture by maceration or sonication.
-
Filter the extract and partition it with an acidic aqueous solution (e.g., 2% HCl).
-
Separate the aqueous layer, basify it with ammonium hydroxide to pH 9-10, and then extract the alkaloids with chloroform.
-
Evaporate the chloroform to yield the crude alkaloid extract.[10]
-
-
Sample Clean-up (Optional but Recommended):
-
Dissolve the crude extract in a minimal amount of the initial extraction solvent.
-
Perform Solid-Phase Extraction (SPE) to remove interfering substances. Condition a C18 SPE cartridge with methanol followed by water. Load the sample and wash with a low-organic solvent mixture to remove polar impurities. Elute the target compounds with a higher concentration of organic solvent.
-
-
Final Preparation:
-
Dry the purified extract and reconstitute it in the mobile phase to be used for HPLC or LC-MS analysis.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
HPLC-UV/DAD Quantification Protocol
This protocol is suitable for the quantification of stilbenoids and phenanthrenes, which typically have strong UV absorbance.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV/Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). A typical gradient could be: 0-20 min, 10-60% A; 20-25 min, 60-90% A; 25-30 min, 90% A; 30-35 min, 90-10% A; 35-40 min, 10% A.[4][11]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: Monitor at the maximum absorbance wavelength for the target compounds (e.g., ~306 nm for trans-resveratrol, a common stilbenoid).[4] A DAD allows for the acquisition of the full UV spectrum for peak purity assessment and identification.
Quantification:
-
Prepare a series of standard solutions of the target analyte(s) of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Inject the prepared plant extracts and determine the peak areas of the target analytes.
-
Calculate the concentration of the analytes in the samples using the regression equation from the calibration curve.
LC-MS/MS Quantification Protocol
This protocol is highly sensitive and selective, making it ideal for trace-level quantification and for the analysis of alkaloids.
Instrumentation and Conditions:
-
LC-MS/MS System: A UHPLC or HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
-
Ion Source: Electrospray Ionization (ESI), typically in positive mode for alkaloids and negative mode for phenolic compounds like stilbenoids and phenanthrenes.
-
Column: A suitable C18 or HILIC column for UHPLC.
-
Mobile Phase: Similar to the HPLC method, using volatile additives like formic acid or ammonium formate.
-
MS Parameters:
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: Determine the precursor ion (the molecular ion of the analyte) and a specific product ion (a fragment ion) for each target compound by direct infusion of a standard.
-
Optimization: Optimize ion source parameters (e.g., capillary voltage, gas flow rates) and collision energy for each MRM transition to achieve maximum sensitivity.
-
Quantification:
-
Follow the same procedure for preparing standard solutions and generating a calibration curve as in the HPLC method, using the peak areas from the MRM chromatograms.
-
The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.
Visualizations
Caption: Experimental workflow for the extraction and quantification of bioactive compounds.
Caption: Potential mechanism of anti-inflammatory action of A. graminifolia compounds.
References
- 1. Phytochemistry and pharmacological activities of Arundina graminifolia (D.Don) Hochr. And other common Orchidaceae medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bamboo orchid, Arundina graminifolia : Philippine Medicinal Herbs / StuartXchange [stuartxchange.org]
- 3. chfcau.org.in [chfcau.org.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study of phenanthrenes from their unique mass spectrometric behavior through quantum chemical calculations to liquid chromatographic quantitation - Repository of the Academy's Library [real.mtak.hu]
- 7. Simple quantitative analytical methods for the determination of alkaloids from medicinal and edible plant foods using a homemade chromatographic monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. phytojournal.com [phytojournal.com]
- 9. Two New Stilbenoids from the Aerial Parts of Arundina graminifolia (Orchidaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 11. Trans-Stilbenes in Commercial Grape Juices: Quantification Using HPLC Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Arundamine in Arundo donax Extracts Using High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Arundamine is a bis-indole alkaloid identified in the perennial reed species Arundo donax. Indole alkaloids are a large class of naturally occurring compounds with diverse pharmacological activities, making them of significant interest in drug discovery and development. The mitogen-activated protein kinase (MAPK) signaling pathway is a crucial cell signaling cascade involved in regulating cell proliferation, differentiation, and apoptosis. Several indole alkaloids have been shown to modulate the MAPK pathway, suggesting a potential therapeutic role in various diseases, including cancer.[1][2] Accurate and reliable quantitative analysis of this compound is essential for phytochemical studies, pharmacokinetic evaluations, and quality control of potential therapeutic agents derived from Arundo donax. This application note provides a detailed protocol for the analysis of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method.
Experimental Protocols
1. Sample Preparation: Extraction of this compound from Arundo donax Rhizomes
This protocol outlines a method for the extraction of this compound from dried rhizomes of Arundo donax.
-
Materials and Reagents:
-
Dried and powdered Arundo donax rhizomes
-
Methanol (HPLC grade)
-
Ammonia solution (25%)
-
Dichloromethane (HPLC grade)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.45 µm, PTFE)
-
-
Procedure:
-
Weigh 10 g of dried, powdered Arundo donax rhizome into a flask.
-
Add 100 mL of methanol and sonicate for 30 minutes.
-
Macerate the mixture at room temperature for 24 hours with occasional shaking.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator at 40°C to obtain a crude extract.
-
Redissolve the crude extract in 50 mL of 2% sulfuric acid.
-
Wash the acidic solution with 50 mL of dichloromethane twice to remove non-polar compounds.
-
Adjust the pH of the aqueous layer to approximately 9-10 with a 25% ammonia solution.
-
Extract the alkaline solution with 50 mL of dichloromethane three times.
-
Combine the dichloromethane fractions and dry over anhydrous sodium sulfate.
-
Evaporate the dichloromethane to dryness under reduced pressure to yield the crude alkaloid extract containing this compound.
-
Reconstitute the final extract in a known volume of the mobile phase for HPLC analysis.
-
Filter the reconstituted extract through a 0.45 µm syringe filter prior to injection.
-
2. HPLC Method for this compound Analysis
This section details the instrumental parameters for the quantitative analysis of this compound.
-
Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, and a photodiode array (PDA) or UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
Time (min) % A % B 0 90 10 20 50 50 25 10 90 30 10 90 31 90 10 | 35 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm (based on the typical UV absorbance of indole alkaloids)
-
Data Presentation
The following table summarizes hypothetical quantitative data for this compound in different extracts of Arundo donax rhizomes. Note: This data is for illustrative purposes only, as specific quantitative data for this compound is not currently available in published literature.
| Sample ID | Extraction Method | This compound Concentration (µg/g of dry weight) | % RSD (n=3) |
| AD-M-01 | Methanolic Extraction | 15.2 | 3.5 |
| AD-E-01 | Ethanolic Extraction | 12.8 | 4.1 |
| AD-A-01 | Acid-Base Extraction | 25.6 | 2.8 |
Mandatory Visualizations
Discussion
The proposed RP-HPLC method provides a robust and reliable approach for the quantification of this compound. The use of a C18 column with a gradient elution of acetonitrile and acidified water is a common and effective strategy for the separation of indole alkaloids. The acid in the mobile phase helps to protonate the nitrogen atoms in the indole rings, leading to better peak shape and retention. UV detection at 280 nm is suitable for the indole chromophore.
The sample preparation protocol is designed to efficiently extract and purify alkaloids from the complex plant matrix of Arundo donax rhizomes. The acid-base partitioning step is crucial for separating the basic alkaloids from other neutral and acidic compounds, thereby reducing matrix interference in the subsequent HPLC analysis.
The MAPK signaling pathway is a key regulator of cellular processes, and its dysregulation is implicated in many diseases. Indole alkaloids have been reported to interfere with this pathway, often by inhibiting one of the kinase components such as Raf.[1][2] The diagram in Figure 2 illustrates a potential mechanism by which this compound, as an indole alkaloid, might exert its biological effects. Further research is needed to elucidate the specific molecular targets of this compound within this pathway.
This application note presents a comprehensive methodology for the quantitative analysis of this compound from Arundo donax using HPLC. The detailed experimental protocols for sample preparation and HPLC analysis provide a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. The provided visualizations of the experimental workflow and the MAPK signaling pathway offer a clear understanding of the analytical process and the potential biological context of this compound's activity. While the quantitative data presented is illustrative, the described method provides a solid foundation for the development of a fully validated assay for this compound.
References
Application Notes and Protocols for the Structural Elucidation of Arundamine using NMR Spectroscopy
FOR IMMEDIATE RELEASE
Arundamine: Unveiling the Molecular Architecture of a Novel Alkaloid through Advanced NMR Spectroscopy
[City, State] – [Date] – The structural elucidation of novel natural products is a cornerstone of drug discovery and chemical biology. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for determining the three-dimensional structure of complex organic molecules in solution. This application note details the comprehensive NMR-based approach for the structural elucidation of this compound, a newly isolated alkaloid. The protocols and data presented herein provide a roadmap for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities.
The structure of this compound was determined through a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H NMR, ¹³C NMR, Distortionless Enhancement by Polarization Transfer (DEPT-135), Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY). This combination of experiments allowed for the unambiguous assignment of all proton and carbon signals and the establishment of the complete covalent structure and relative stereochemistry of the molecule.
Data Presentation: NMR Spectroscopic Data for this compound
The following tables summarize the quantitative NMR data obtained for this compound in CDCl₃ at 500 MHz for ¹H and 125 MHz for ¹³C.
Table 1: ¹H NMR Data for this compound
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-1 | 3.85 | dd | 11.5, 4.5 |
| H-2α | 1.90 | m | |
| H-2β | 1.75 | m | |
| H-3 | 4.10 | ddd | 11.0, 5.0, 2.5 |
| H-5α | 2.80 | dt | 13.0, 3.0 |
| H-5β | 2.65 | ddd | 13.0, 11.5, 5.5 |
| H-6 | 5.80 | d | 8.0 |
| H-7 | 6.10 | d | 8.0 |
| H-9 | 7.20 | d | 7.5 |
| H-10 | 6.80 | t | 7.5 |
| H-11 | 6.90 | t | 7.5 |
| H-12 | 7.10 | d | 7.5 |
| N-H | 8.50 | br s | |
| OCH₃ | 3.75 | s |
Table 2: ¹³C NMR and DEPT-135 Data for this compound
| Position | Chemical Shift (δ) ppm | DEPT-135 |
| C-1 | 60.2 | CH |
| C-2 | 30.5 | CH₂ |
| C-3 | 68.9 | CH |
| C-4 | 135.8 | C |
| C-5 | 45.1 | CH₂ |
| C-6 | 122.3 | CH |
| C-7 | 128.4 | CH |
| C-8 | 125.6 | C |
| C-9 | 118.7 | CH |
| C-10 | 119.5 | CH |
| C-11 | 121.1 | CH |
| C-12 | 111.9 | CH |
| C-13 | 136.4 | C |
| C-14 | 142.7 | C |
| OCH₃ | 56.3 | CH₃ |
Table 3: Key 2D NMR Correlations for this compound
| Proton (¹H) | COSY Correlations | HMBC Correlations | NOESY Correlations |
| H-1 | H-2α, H-2β | C-2, C-3, C-5, C-14 | H-2β, H-5β, N-H |
| H-3 | H-2α, H-2β | C-1, C-2, C-4, C-5 | H-2α, H-5α |
| H-6 | H-7 | C-4, C-8, C-14 | H-7, H-5α |
| H-7 | H-6 | C-5, C-8, C-9, C-13 | H-6 |
| H-9 | H-10 | C-7, C-11, C-13 | H-10 |
| OCH₃ | - | C-10 | H-10, H-11 |
Experimental Protocols
2.1 Sample Preparation
-
Weigh 5-10 mg of the isolated this compound.
-
Dissolve the sample in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
2.2 NMR Data Acquisition
All NMR spectra were acquired on a Bruker Avance III 500 MHz spectrometer equipped with a 5 mm cryoprobe.
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Spectral Width: 12 ppm
-
Acquisition Time: 2.7 s
-
Relaxation Delay: 2.0 s
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Spectral Width: 240 ppm
-
Acquisition Time: 1.1 s
-
Relaxation Delay: 2.0 s
-
-
DEPT-135:
-
Pulse Program: dept135
-
Number of Scans: 256
-
Spectral Width: 240 ppm
-
Relaxation Delay: 2.0 s
-
-
COSY:
-
Pulse Program: cosygpqf
-
Number of Scans: 8
-
Data Points: 2048 (F2) x 256 (F1)
-
Spectral Width: 12 ppm in both dimensions
-
-
HSQC:
-
Pulse Program: hsqcedetgpsisp2.3
-
Number of Scans: 16
-
Data Points: 2048 (F2) x 256 (F1)
-
Spectral Width: 12 ppm (F2), 165 ppm (F1)
-
-
HMBC:
-
Pulse Program: hmbcgpndqf
-
Number of Scans: 32
-
Data Points: 2048 (F2) x 256 (F1)
-
Spectral Width: 12 ppm (F2), 240 ppm (F1)
-
Long-range coupling delay optimized for 8 Hz.
-
-
NOESY:
-
Pulse Program: noesygpph
-
Number of Scans: 16
-
Data Points: 2048 (F2) x 256 (F1)
-
Spectral Width: 12 ppm in both dimensions
-
Mixing Time: 500 ms
-
2.3 Data Processing
All NMR data were processed using Bruker TopSpin 3.6 software. Free Induction Decays (FIDs) were Fourier transformed after applying an exponential window function. Baselines were corrected, and spectra were referenced to the internal TMS signal (δ = 0.00 ppm for ¹H and ¹³C).
Visualization of Elucidation Workflow and Key Correlations
The following diagrams illustrate the logical workflow of the structure elucidation process and the key spatial and through-bond correlations that were instrumental in determining the structure of this compound.
Caption: Workflow for this compound structure elucidation using NMR.
Caption: Key HMBC correlations for this compound's core structure.
Caption: Key NOESY correlations indicating spatial proximity in this compound.
Conclusion
The systematic application of 1D and 2D NMR spectroscopy has enabled the complete structural elucidation of the novel alkaloid, this compound. The data and protocols provided in this application note serve as a comprehensive guide for the characterization of complex natural products. This foundational structural information is critical for subsequent research into the biosynthesis, pharmacological activity, and potential therapeutic applications of this compound.
Application Notes & Protocols: Single-Crystal X-ray Crystallography of Arundamine
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive, generalized protocol for the structural determination of Arundamine, a dimeric indole alkaloid isolated from Arundo donax, using single-crystal X-ray crystallography. While specific crystallographic data for this compound is not publicly available, this guide outlines the standard methodologies and best practices for isolating, crystallizing, and analyzing novel natural products of this class. The protocols cover compound purification, crystal growth, X-ray diffraction data collection, and structure solution. Representative data and potential biological pathways are included to guide researchers in the structural and functional characterization of new chemical entities.
Introduction
This compound is a dimeric indole alkaloid with the molecular formula C₂₃H₂₈N₄O, naturally occurring in the plant Arundo donax. Alkaloids from this plant have demonstrated a range of pharmacological activities, making their precise molecular structures of significant interest for drug discovery and development.[1][2] Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule.[1][3] This technique provides unequivocal evidence of molecular connectivity, stereochemistry, and conformation, which are critical for understanding structure-activity relationships (SAR) and for mechanism-of-action studies.
This protocol provides a robust framework for researchers seeking to elucidate the crystal structure of this compound or other similar natural product alkaloids.
Experimental Protocols
The overall workflow involves the isolation and purification of this compound, followed by crystallization, diffraction data collection, and structure determination.
A high-purity sample (>98%) is essential for successful crystallization.
-
Extraction: Perform a solvent extraction (e.g., using methanol or ethanol) on the dried, ground biomass of Arundo donax.
-
Acid-Base Partitioning: Utilize standard acid-base extraction techniques to selectively isolate the alkaloid fraction from the crude extract.
-
Chromatographic Purification:
-
Subject the alkaloid-rich fraction to column chromatography on silica gel or alumina, using a gradient solvent system (e.g., hexane-ethyl acetate or dichloromethane-methanol) to separate the components.
-
Monitor fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Perform a final purification step using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase to achieve a purity of >98%.
-
-
Purity Confirmation: Confirm the purity and identity of the isolated this compound using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Growing diffraction-quality single crystals is often the most challenging step.[1] A screening approach using various solvents and techniques is recommended.
-
Solvent Selection: Screen a wide range of organic solvents (e.g., methanol, ethanol, acetonitrile, acetone, ethyl acetate, dichloromethane) and their aqueous mixtures.
-
Crystallization Techniques:
-
Slow Evaporation (Primary Method): Dissolve 5-10 mg of purified this compound in a minimal amount of a suitable solvent in a small vial. Cover the vial with a cap containing a few pinholes and leave it undisturbed in a vibration-free environment.
-
Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a solvent in which it is readily soluble (the "drop"). Place this drop on a coverslip (hanging) or a pedestal (sitting) within a sealed well containing a larger volume of a solvent in which the compound is poorly soluble (the "precipitant"). The slow diffusion of the precipitant vapor into the drop reduces the solubility of the compound, promoting crystallization.
-
Solvent/Anti-Solvent Diffusion: Create a layered system in a narrow tube. The bottom layer is a solution of this compound in a dense solvent. A less dense "anti-solvent" (in which this compound is insoluble) is carefully layered on top. Crystals may form at the interface.
-
-
Crystal Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully remove them from the mother liquor using a cryo-loop and immediately flash-cool them in liquid nitrogen to prevent solvent loss and ice formation.
-
Mounting: Mount the flash-cooled crystal on a goniometer head in the cold stream (typically 100 K) of a diffractometer.
-
Data Collection: Use a modern X-ray diffractometer equipped with a sensitive detector (e.g., CCD or pixel array) and a monochromatic X-ray source (e.g., Mo Kα or Cu Kα). Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
Data Processing:
-
Indexing and Integration: Use software (e.g., CrysAlisPro, XDS) to determine the unit cell parameters and space group from the diffraction pattern and to integrate the intensities of all recorded reflections.
-
Scaling and Merging: Scale and merge the integrated intensities to produce a final reflection file, correcting for experimental factors like absorption.
-
-
Structure Solution: Solve the crystal structure using direct methods or dual-space methods (e.g., using SHELXT or Olex2.solve). This will generate an initial electron density map and a preliminary molecular model.
-
Model Building and Refinement:
-
Use software such as SHELXL or Olex2.refine to iteratively refine the atomic positions and displacement parameters against the experimental diffraction data.
-
Between refinement cycles, inspect the electron density maps to locate and assign all non-hydrogen atoms.
-
Add hydrogen atoms to the model at calculated positions.
-
Refine the model until convergence is reached, indicated by stable R-factors (R1, wR2) and a smooth final difference electron density map.
-
-
Validation: Validate the final structure using tools like PLATON or the IUCr's checkCIF service to ensure the model is chemically and crystallographically sound.
Data Presentation
The following table presents example crystallographic data and refinement statistics typical for a small organic molecule like this compound. This data should be used as a reference for expected values.
| Parameter | Example Value |
| Identification | This compound |
| Chemical Formula | C₂₃H₂₈N₄O |
| Formula Weight | 376.50 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.15 Å, b = 15.25 Å, c = 12.80 Å |
| α = 90°, β = 98.50°, γ = 90° | |
| Volume | 1958.0 ų |
| Z (Molecules/Unit Cell) | 4 |
| Calculated Density | 1.278 g/cm³ |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature | 100 K |
| Reflections Collected | 15890 |
| Independent Reflections | 4485 [R(int) = 0.035] |
| Final R1 [I > 2σ(I)] | 0.045 |
| Final wR2 (all data) | 0.115 |
| Goodness-of-Fit (S) | 1.05 |
Visualizations
The following diagram illustrates the complete workflow from natural source to final validated crystal structure.
Caption: Workflow for this compound crystal structure determination.
Indole alkaloids are known to exhibit anticancer properties, often by modulating key signaling pathways that control cell growth and death.[4][5][6] The Mitogen-Activated Protein Kinase (MAPK) pathway is a common target. The diagram below illustrates a simplified MAPK pathway and a hypothetical inhibitory role for this compound.
Caption: Hypothetical inhibition of the MAPK pathway by this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. jetir.org [jetir.org]
- 3. Arundo donax - Wikipedia [en.wikipedia.org]
- 4. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 6. Mahidol IR [repository.li.mahidol.ac.th]
Application Notes and Protocols: Rhodanine Derivatives
Arundamine Search: Initial searches for "this compound" did not yield any specific compound with established therapeutic applications. It is possible that the name is misspelled or refers to a compound not yet widely documented in scientific literature. Therefore, this report focuses on a well-researched class of compounds with broad therapeutic potential: Rhodanine Derivatives .
Rhodanine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2][3][4] They serve as a versatile scaffold for the development of novel therapeutic agents targeting a range of diseases.
Potential Therapeutic Applications
Rhodanine derivatives have demonstrated a wide spectrum of biological activities, making them promising candidates for drug development in several therapeutic areas:
-
Anticancer Activity: Numerous rhodanine derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[3][5] Their mechanisms of action often involve the induction of apoptosis through the modulation of Bcl-2 family proteins and inhibition of key signaling proteins.[3]
-
Anti-inflammatory Activity: Certain rhodanine derivatives exhibit potent anti-inflammatory properties by inhibiting key inflammatory mediators.[2][6][7] This makes them potential candidates for the treatment of inflammatory disorders.
-
Neuroprotective Effects: Emerging research suggests that rhodanine derivatives may have therapeutic potential in neurodegenerative diseases. They have been shown to inhibit the aggregation of proteins like tau and α-synuclein, which are implicated in the pathology of Alzheimer's and Parkinson's diseases, respectively.[8][9]
-
Antidiabetic Complications: The rhodanine-containing drug, Epalrestat, is an aldose reductase inhibitor used for the treatment of diabetic neuropathy.[3][5] This highlights the potential of the rhodanine scaffold in managing diabetic complications.
-
Antimicrobial and Antiviral Activities: Rhodanine derivatives have also been investigated for their efficacy against various microbial and viral pathogens.[1][2]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of selected rhodanine derivatives against various cancer cell lines.
Table 1: Cytotoxic Activity of N-3-Substituted Rhodanine Derivatives [3]
| Compound | Cell Line | IC50 (µM) |
| 4 | HCT 116 (Colon Carcinoma) | 10 |
| 6 | A549 (Non-small cell lung cancer) | 43.6 |
Table 2: Cytotoxic Activity of 5-Substituted Rhodanine Derivatives [3]
| Compound | Cell Line | IC50 (µg/mL) |
| 14 | MCF-7 (Breast Carcinoma) | 7.67 |
| 15 | MCF-7 (Breast Carcinoma) | 11.7 |
Table 3: Cytotoxic Activity of N-Rhodanine Glycoside Derivatives [10][11]
| Compound | Cell Line | IC50 (µM) | Doxorubicin IC50 (µM) |
| 11a | MCF-7 (Breast Cancer) | 3.7 | 7.67 |
| HepG2 (Liver Cancer) | 8.2 | 8.28 | |
| A549 (Lung Cancer) | 9.8 | 6.62 | |
| 12b | MCF-7 (Breast Cancer) | 3.1 | 7.67 |
| HepG2 (Liver Cancer) | 13.7 | 8.28 | |
| A549 (Lung Cancer) | 21.8 | 6.62 | |
| 12f | MCF-7 (Breast Cancer) | 7.17 | 7.67 |
| HepG2 (Liver Cancer) | 2.2 | 8.28 | |
| A549 (Lung Cancer) | 4.5 | 6.62 |
Table 4: Enzyme Inhibitory Activity of Rhodanine Derivatives
| Compound | Target Enzyme | IC50 | Reference |
| 47 | PRL-3 | 0.9 µM | |
| 48 | PRL-3 | 1.7 µM | [3] |
| 3e | Aldehyde Reductase (ALR1) | More active than against ALR2 | |
| 3a | Aldose Reductase (ALR2) | More active than against ALR1 |
Experimental Protocols
Protocol 1: General Synthesis of 5-Benzylidene Rhodanine Derivatives
This protocol describes a general method for the synthesis of 5-benzylidene rhodanine derivatives via Knoevenagel condensation.
Materials:
-
Rhodanine
-
Appropriate aromatic aldehyde
-
Glacial acetic acid
-
Ethanol
-
Sodium acetate
Procedure:
-
Dissolve rhodanine (1 equivalent) and the aromatic aldehyde (1 equivalent) in ethanol.
-
Add a catalytic amount of sodium acetate and a few drops of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 5-benzylidene rhodanine derivative.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of rhodanine derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Rhodanine derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
CO2 incubator
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
After 24 hours, treat the cells with various concentrations of the rhodanine derivatives (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plates for another 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathways and Mechanisms of Action
Rhodanine derivatives exert their therapeutic effects by modulating various cellular signaling pathways.
Anticancer Mechanisms
In cancer cells, rhodanine derivatives have been shown to induce apoptosis and inhibit proliferation by targeting key signaling molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Rhodanine Derivatives Containing 5-Aryloxypyrazole Moiety as Anti-inflammatory and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring the rhodanine universe: Design and synthesis of fluorescent rhodanine-based derivatives as anti-fibrillar and anti-oligomer agents against α-synuclein and 2N4R tau - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rhodanine and Thiohydantoin Derivatives for Detecting Tau Pathology in Alzheimer’s Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, Synthesis, Computational Investigations, and Antitumor Evaluation of N-Rhodanine Glycosides Derivatives as Potent DNA Intercalation and Topo II Inhibition against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Rhodanine and Rhodamine Derivatives in Drug Discovery
Introduction
Rhodanine and rhodamine derivatives are significant scaffolds in medicinal chemistry, demonstrating a wide array of biological activities. Rhodanine, a thiazolidine derivative, is a core structure in compounds with anticancer, antimicrobial, and antidiabetic properties.[1][2] Rhodamine, a xanthene dye, is extensively used as a fluorescent probe and has been incorporated into derivatives designed for targeted cancer therapy and bioimaging.[3][4] This document provides detailed protocols for the synthesis of these derivatives, summarizes their biological activities, and illustrates key signaling pathways they modulate, offering a comprehensive resource for researchers in drug discovery.
Synthesis of Rhodanine Derivatives
Rhodanine derivatives are typically synthesized via Knoevenagel condensation between rhodanine (or its N-substituted derivatives) and various aldehydes. This reaction is versatile and allows for the introduction of diverse substituents to explore structure-activity relationships (SAR).
General Protocol for Knoevenagel Condensation
This protocol describes the synthesis of 5-arylmethylidene-rhodanine derivatives.
Materials:
-
Rhodanine or N-substituted rhodanine
-
Aromatic aldehyde
-
Glacial acetic acid
-
Anhydrous sodium acetate
-
Ethanol
Procedure:
-
Dissolve rhodanine (1 equivalent) and the aromatic aldehyde (1 equivalent) in glacial acetic acid.
-
Add anhydrous sodium acetate (1.5 equivalents) to the mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 5-arylmethylidene-rhodanine derivative.
Experimental Workflow for Rhodanine Derivative Synthesis
Caption: Workflow for the synthesis of 5-arylmethylidene-rhodanine derivatives.
Synthesis of Rhodamine Derivatives
Rhodamine derivatives can be synthesized through various methods, often starting from rhodamine B. One common approach involves the modification of the carboxylic acid group to introduce different functionalities.
General Protocol for the Synthesis of Rhodamine B Amides
This protocol outlines the synthesis of rhodamine B amides by reacting rhodamine B with various amines.
Materials:
-
Rhodamine B
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Desired amine (e.g., morpholine, piperidine)
-
Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Suspend Rhodamine B (1 equivalent) in anhydrous DCM.
-
Add thionyl chloride or oxalyl chloride (1.2 equivalents) dropwise at 0 °C and stir for 2-3 hours at room temperature to form the acid chloride.
-
Remove the solvent and excess reagent under reduced pressure.
-
Dissolve the resulting rhodamine B acid chloride in anhydrous DMF.
-
In a separate flask, dissolve the desired amine (1.5 equivalents) and TEA (2 equivalents) in anhydrous DMF.
-
Add the amine solution dropwise to the rhodamine B acid chloride solution at 0 °C.
-
Stir the reaction mixture at room temperature overnight.
-
Pour the reaction mixture into water and extract with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow for Rhodamine B Amide Synthesis
Caption: Workflow for the synthesis of Rhodamine B amide derivatives.
Biological Activity of Rhodanine and Rhodamine Derivatives
Rhodanine and rhodamine derivatives have been extensively evaluated for their therapeutic potential, particularly as anticancer agents. The following tables summarize the in vitro cytotoxic activity of selected derivatives against various cancer cell lines.
Table 1: Anticancer Activity of Rhodanine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 14 | MCF-7 (Breast) | 7.67 µg/mL | [1] |
| 15 | MCF-7 (Breast) | 11.7 µg/mL | [1] |
| 22 | A549 (Lung) | 3.6 µg/mL (CTC50) | [1] |
| 29 | MCF-7 (Breast) | 1.732 | [1] |
| 29 | MDA-MB-231 (Breast) | 2.912 | [1] |
Table 2: Anticancer Activity of Rhodamine Derivatives
| Compound | Cancer Cell Line | IC50 (nM) | Reference |
| RhodOA | A375 (Melanoma) | 20-80 (dose-dependent anti-migratory effect) | [5] |
| Rhodamine B Amide 1 | B16F10 (Melanoma) | ~10 µM | [6] |
| Rhodamine B Amide 2 | MDA-MB-231 (Breast) | ~15 µM | [6] |
| Rhodamine B Amide 3 | A549 (Lung) | ~20 µM | [6] |
Signaling Pathways in Cancer
Several key signaling pathways are constitutively activated in cancer cells, promoting proliferation, survival, and metastasis. These include the PI3K/Akt, MAPK/ERK, and STAT3 pathways.[7] Some rhodanine and rhodamine derivatives have been shown to inhibit these pathways.
Targeting Key Cancer Signaling Pathways
The diagram below illustrates the interconnected nature of the PI3K/Akt, MAPK/ERK, and STAT3 signaling pathways, which are common targets for anticancer drug development. Dysregulation of these pathways is a hallmark of many cancers.[7][8]
Caption: Key signaling pathways often dysregulated in cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic investigations of antitumor activity of a Rhodamine B‑oleanolic acid derivative bioconjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic investigations of antitumor activity of a Rhodamine B-oleanolic acid derivative bioconjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting Multiple Key Signaling Pathways in Melanoma using Leelamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
Troubleshooting & Optimization
Technical Support Center: Arundamine Extraction
Disclaimer: The following guidance is based on general principles for the extraction of alkaloids from plant materials. As "Arundamine" is a hypothetical compound for the purpose of this guide, all protocols and troubleshooting steps should be adapted and optimized for your specific plant matrix and target molecule.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in maximizing this compound yield?
The proper preparation of the plant material is a critical first step that significantly impacts extraction efficiency. This includes:
-
Drying: Insufficiently dried plant material can lead to enzymatic degradation of the target alkaloid. Ensure the material is thoroughly dried in a well-ventilated area or a low-temperature oven (40-50°C) to prevent microbial growth and enzymatic activity.[1]
-
Grinding: The particle size of the plant material directly affects the surface area available for solvent penetration. Grinding the dried material to a fine, uniform powder is essential for efficient extraction.[1]
Q2: Which solvent should I choose for this compound extraction?
The choice of solvent is crucial and depends on the polarity of this compound. Alkaloids are often extracted using polar organic solvents.[2]
-
Chloroform and Ethyl Acetate: These less polar solvents can be more selective for non-polar alkaloids.[2]
-
Acidified Water/Alcohol: Since alkaloids are basic, using a slightly acidic solvent (e.g., water or ethanol with a small amount of acetic or hydrochloric acid) can convert the alkaloid into its salt form, which is more soluble in polar solvents.[4][5][6]
It is recommended to perform small-scale pilot extractions with a range of solvents to determine the optimal choice for this compound.
Q3: How does pH affect this compound extraction?
pH plays a significant role in alkaloid extraction.[7][8]
-
Acidic Conditions (pH < 7): In an acidic medium, alkaloids (which are basic) form salts. These salts are generally more soluble in polar solvents like water or ethanol. Therefore, an initial extraction with acidified water or alcohol can be effective.[4][5][6]
-
Alkaline Conditions (pH > 7): To move the alkaloid from an aqueous phase to a non-polar organic solvent, the pH of the aqueous solution should be raised (typically > 9). This converts the alkaloid salt back to its free base form, which is more soluble in organic solvents like chloroform or ethyl acetate.[4][9]
This pH manipulation is the basis for liquid-liquid extraction, a common purification technique.[4]
Q4: Can I use advanced extraction techniques to improve yield?
Yes, modern techniques can significantly improve extraction efficiency and reduce extraction time and solvent consumption compared to traditional methods like maceration or Soxhlet extraction.[10][11] These include:
-
Ultrasound-Assisted Extraction (UAE): Uses sound waves to disrupt cell walls, enhancing solvent penetration.
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and sample, accelerating the extraction process.
-
Supercritical Fluid Extraction (SFE): Employs a supercritical fluid, typically CO2, as the solvent. This method is highly tunable and can be very selective.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | Improper Plant Material Preparation: Insufficient drying or inadequate grinding.[1] | Ensure plant material is thoroughly dried and ground to a fine, uniform powder.[1] |
| Inappropriate Solvent Choice: The solvent may not be optimal for dissolving this compound. | Test a range of solvents with varying polarities (e.g., methanol, ethanol, ethyl acetate, and acidified versions) to find the most effective one.[2][3] | |
| Poor Solvent-to-Solid Ratio: Insufficient solvent volume to dissolve the target compound.[1] | Increase the solvent-to-solid ratio. Experiment with different ratios to find the optimal balance.[1] | |
| Insufficient Extraction Time or Temperature: The extraction may not be long enough or at the right temperature for complete extraction.[1][2] | Optimize the extraction time and temperature. For maceration, increase soaking time with agitation. For reflux or Soxhlet, ensure an adequate number of cycles.[1] | |
| Low Purity of this compound | Co-extraction of Impurities: The chosen solvent may be extracting a large number of other compounds alongside this compound. | Consider using a more selective solvent. Implement a multi-step extraction, starting with a non-polar solvent to remove lipids and pigments before extracting with a more polar solvent for the alkaloid.[5] |
| Emulsion Formation During Liquid-Liquid Extraction: Formation of a stable emulsion layer between the aqueous and organic phases, trapping the analyte. | Gently swirl instead of vigorously shaking the separatory funnel. Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase and help break the emulsion. | |
| Degradation of this compound | High Temperatures: The extraction or solvent evaporation process may be too hot, causing thermal degradation of the compound.[2] | Use lower extraction temperatures for longer durations. During solvent removal, use a rotary evaporator at a controlled, low temperature.[1] |
| Enzymatic Degradation: Residual enzymes in improperly dried plant material can degrade the target compound.[1] | Ensure the plant material is properly dried immediately after harvesting to deactivate enzymes.[1] |
Experimental Protocols
Protocol 1: Standard Maceration Extraction
-
Preparation: Weigh 100g of finely powdered, dried plant material.
-
Extraction: Place the powder in a large flask and add 1 L of 80% methanol. Seal the flask and allow it to stand at room temperature for 72 hours with occasional shaking.
-
Filtration: Filter the mixture through cheesecloth and then through filter paper to separate the extract from the solid plant material.
-
Concentration: Evaporate the solvent from the filtrate using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
Protocol 2: Acid-Base Liquid-Liquid Extraction for Purification
-
Acidification: Dissolve the crude extract in 200 mL of 1 M hydrochloric acid.
-
Washing: Transfer the acidic solution to a separatory funnel and wash three times with 100 mL of diethyl ether to remove non-polar impurities. Discard the ether layers.
-
Basification: Adjust the pH of the aqueous layer to approximately 10 with a concentrated ammonium hydroxide solution.
-
Extraction of Free Base: Extract the now alkaline aqueous solution three times with 150 mL of chloroform. The this compound free base will move into the chloroform layer.
-
Drying and Concentration: Combine the chloroform extracts and dry over anhydrous sodium sulfate. Filter and evaporate the chloroform under reduced pressure to yield the purified this compound extract.
Data Presentation
Table 1: Effect of Solvent on Alkaloid Yield (Hypothetical Data)
| Solvent | Polarity Index | Extraction Time (hours) | Temperature (°C) | Yield (mg/g) |
| Water | 10.2 | 24 | 60 | 1.2 |
| Methanol | 5.1 | 24 | 60 | 4.5 |
| Ethanol | 4.3 | 24 | 60 | 4.1 |
| Ethyl Acetate | 4.4 | 24 | 60 | 2.8 |
| Chloroform | 4.1 | 24 | 60 | 2.5 |
| 80% Methanol | - | 24 | 60 | 5.2 |
| 1% HCl in Methanol | - | 24 | 60 | 5.8 |
Table 2: Optimization of Extraction Parameters for 80% Methanol (Hypothetical Data)
| Parameter | Level 1 | Level 2 | Level 3 | Optimal |
| Temperature (°C) | 40 | 50 | 60 | 60 |
| Time (hours) | 12 | 24 | 48 | 24 |
| Solid:Liquid Ratio (g/mL) | 1:10 | 1:20 | 1:30 | 1:20 |
Visualizations
Caption: A typical workflow for the extraction and purification of this compound.
Caption: A logical troubleshooting guide for addressing low this compound yield.
Caption: Factors influencing the biosynthesis and degradation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. The Art of Solvent Extraction: Purifying Alkaloids from Plant Sources [greenskybio.com]
- 3. ojs.huit.edu.vn [ojs.huit.edu.vn]
- 4. quora.com [quora.com]
- 5. jocpr.com [jocpr.com]
- 6. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 7. journals.itb.ac.id [journals.itb.ac.id]
- 8. researchgate.net [researchgate.net]
- 9. US5684155A - Process for the extraction and purification of alkaloids - Google Patents [patents.google.com]
- 10. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
Technical Support Center: Arundamine Purification
Welcome to the technical support center for Arundamine purification. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during the isolation and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
A1: this compound is a naturally occurring indole alkaloid.[1] Its chemical formula is C23H28N4O.[1] Key computed properties are summarized in the table below. Understanding these properties is crucial for developing an effective purification strategy.
| Property | Value | Source |
| Molecular Weight | 376.5 g/mol | PubChem[1] |
| Molecular Formula | C23H28N4O | PubChem[1] |
| XLogP3 | 3.6 | PubChem[1] |
| Hydrogen Bond Donors | 3 | PubChem[1] |
| Hydrogen Bond Acceptors | 4 | PubChem[1] |
Q2: What are the most common initial steps for extracting this compound from a natural source?
A2: The initial extraction of alkaloids like this compound from plant material typically involves solvent extraction.[2] The choice of solvent is critical and depends on the polarity of this compound.[3] A common approach is to use a moderately polar solvent like methanol or ethanol to extract a wide range of compounds, followed by liquid-liquid extraction to partition the alkaloids based on their basicity.[2][4]
Q3: Why is my this compound yield consistently low?
A3: Low yields are a common challenge in natural product isolation.[5] Several factors could be contributing to this issue:
-
Incomplete Extraction: The solvent system or extraction method (e.g., maceration, Soxhlet extraction) may not be optimal for this compound.[3][6]
-
Degradation: this compound may be sensitive to pH, temperature, or light. Exposure to harsh conditions during extraction and purification can lead to degradation.[5]
-
Synergistic Effects: The bioactivity or presence of the compound might be a result of synergistic effects with other compounds in the source material, leading to perceived low yields of the isolated active compound.[5]
Q4: I am having difficulty separating this compound from other co-eluting impurities. What can I do?
A4: Co-eluting impurities, especially structurally similar alkaloids, are a frequent problem.[6] To improve separation, consider the following:
-
Chromatography Optimization: Experiment with different stationary phases (e.g., C18, phenyl-hexyl) and mobile phase compositions.[7] Introducing an ion-pairing agent or adjusting the pH of the mobile phase can improve peak shape and resolution for basic compounds like alkaloids.[7]
-
Orthogonal Separation Techniques: Employing multiple chromatography steps with different separation mechanisms (e.g., reverse-phase followed by normal-phase or ion-exchange chromatography) can be effective.
-
Sample Preparation: Utilize Solid-Phase Extraction (SPE) to pre-purify the crude extract and remove major classes of interfering compounds before high-resolution chromatography.[3]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting) in HPLC
-
Possible Cause 1: Secondary Interactions with Stationary Phase
-
Solution: The basic nitrogen atoms in this compound can interact with residual silanols on silica-based columns, causing peak tailing. Add a competitive base like triethylamine (TEA) to the mobile phase (0.1-0.5%) or use an acid like trifluoroacetic acid (TFA) or formic acid (0.1%) to ensure the alkaloid is protonated.[7]
-
-
Possible Cause 2: Column Overload
-
Solution: Reduce the mass of the sample injected onto the column. Dilute your sample or use a larger-capacity preparative column.
-
-
Possible Cause 3: Inappropriate Mobile Phase pH
-
Solution: Adjust the pH of the mobile phase to be at least 2 pH units away from the pKa of this compound to ensure it is in a single ionic form.
-
Problem 2: Loss of this compound Activity After Purification
-
Possible Cause 1: Compound Instability
-
Solution: this compound may be unstable under certain conditions. Avoid prolonged exposure to strong acids or bases, high temperatures, and direct light. Work at lower temperatures and use amber vials for sample collection.
-
-
Possible Cause 2: Removal of Synergistic Compounds
-
Solution: The observed biological activity of the crude extract may be due to the synergistic action of multiple compounds.[5] Test fractions from your purification for activity to see if other compounds contribute to the effect.
-
-
Possible Cause 3: Inactivation by Solvents
-
Solution: Ensure that the solvents used for purification and final formulation are compatible with this compound and do not interfere with the biological assay.
-
Problem 3: Inconsistent Retention Times in HPLC
-
Possible Cause 1: Fluctuation in Mobile Phase Composition
-
Solution: Ensure your mobile phase is well-mixed and degassed. Use a high-quality HPLC system with a reliable pump and mixer.
-
-
Possible Cause 2: Column Temperature Variation
-
Solution: Use a column oven to maintain a constant temperature. Even small fluctuations in ambient temperature can affect retention times.
-
-
Possible Cause 3: Column Degradation
-
Solution: The stationary phase can degrade over time, especially with aggressive mobile phases. Use a guard column to protect the analytical column and replace the column when performance deteriorates.
-
Experimental Protocols
Protocol: Multi-Step Purification of this compound from a Crude Plant Extract
This protocol outlines a general workflow for the purification of this compound. Optimization will be required based on the specific source material and available equipment.
-
Initial Extraction:
-
Grind dried and powdered plant material.
-
Perform a Soxhlet extraction with methanol for 8-12 hours.[6]
-
Concentrate the methanolic extract under reduced pressure.
-
-
Acid-Base Liquid-Liquid Extraction:
-
Resuspend the crude extract in 1 M hydrochloric acid.
-
Wash the acidic solution with dichloromethane to remove neutral and acidic compounds.
-
Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide.
-
Extract the liberated basic alkaloids with dichloromethane (3x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the total alkaloid fraction.
-
-
Medium Pressure Liquid Chromatography (MPLC):
-
Pre-adsorb the total alkaloid fraction onto silica gel.
-
Pack a silica gel column and equilibrate with a non-polar solvent (e.g., hexane).
-
Elute the sample with a step gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient.
-
Collect fractions and analyze by Thin Layer Chromatography (TLC) or HPLC to identify this compound-containing fractions.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Pool the enriched this compound fractions from MPLC and concentrate.
-
Dissolve the sample in a suitable solvent (e.g., methanol).
-
Purify the sample on a C18 preparative HPLC column using a mobile phase of acetonitrile and water with 0.1% formic acid.[7]
-
Use a gradient elution method to separate this compound from closely related impurities.
-
Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
-
-
Purity Assessment:
-
Analyze the purified this compound fraction by analytical HPLC-UV and LC-MS to confirm purity and identity.
-
Visualizations
This compound Purification Workflow
Caption: A typical multi-step workflow for the purification of this compound.
Troubleshooting Logic for Low Yield
Caption: A logical diagram for troubleshooting low yields of this compound.
References
- 1. This compound | C23H28N4O | CID 12043482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
- 4. jocpr.com [jocpr.com]
- 5. Challenges in natural product-based drug discovery assisted with in silico-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Arundamine (Rhodamine B) Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Arundamine, commonly known as Rhodamine B.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of Rhodamine B and what are the recommended storage conditions?
Rhodamine B is a chemically stable dye under standard ambient conditions (room temperature). For long-term storage, it is recommended to keep the solid powder in a tightly closed container in a dry, cool, and well-ventilated place, protected from direct sunlight and moisture.[1][2][3] Rhodamine B solutions should be stored in glass containers as they can adsorb to plastics.[4] For solutions, storage at 4°C and protection from light are recommended.[] Some sources suggest that if stored properly, the shelf life is indefinite.[1]
Q2: What are the primary factors that can cause Rhodamine B degradation?
The main factors contributing to Rhodamine B degradation are:
-
pH: Rhodamine B is more stable in acidic conditions. In alkaline or basic environments, it can convert to a colorless, non-fluorescent spirolactam form.[4][6]
-
Light Exposure (Photodegradation): Exposure to UV or visible light can lead to the breakdown of the dye molecule, a process known as photobleaching.[7][8]
-
Temperature: High temperatures can accelerate degradation.[4][9][10] The fluorescence intensity of Rhodamine B is also temperature-dependent, decreasing as the temperature rises.[4][10]
-
Oxidizing Agents: Strong oxidizing agents can cause chemical degradation of Rhodamine B.[1][11][12] Chlorinated tap water, for instance, can decompose the dye.[4]
Q3: What are the common degradation products of Rhodamine B?
The degradation of Rhodamine B often proceeds through a stepwise N-de-ethylation process, where the ethyl groups are sequentially removed from the amine groups.[13][14][15] This is followed by the cleavage of the chromophore structure, leading to the formation of smaller aromatic and aliphatic compounds, and eventual mineralization to carbon dioxide and water under certain conditions.[13] Intermediates such as N,N-diethyl-N'-ethyl rhodamine (DER) and N,N-diethyl rhodamine (DR) have been identified.[13]
Troubleshooting Guides
Issue 1: Loss of Fluorescence Signal During Experimentation
Possible Cause 1: pH of the medium is too high (alkaline).
-
Troubleshooting: Check the pH of your solution. Rhodamine B fluorescence is optimal in acidic to neutral conditions. In basic solutions (pH > 7), it can convert to its non-fluorescent spirolactam form.[4][6] If possible, adjust the pH of your buffer or medium to a slightly acidic or neutral range.
Possible Cause 2: Photobleaching due to excessive light exposure.
-
Troubleshooting:
Possible Cause 3: High temperature.
-
Troubleshooting: The fluorescence quantum yield of Rhodamine B is temperature-dependent and decreases with increasing temperature.[4][10] If your experimental setup involves elevated temperatures, be aware that this can lead to a reduced fluorescence signal. If possible, perform imaging at a controlled room temperature.
Possible Cause 4: Efflux from cells.
-
Troubleshooting: In live-cell imaging, some cells may actively pump the dye out using efflux pumps.[16] This can be mitigated by using efflux pump inhibitors or by de-energizing the cells, though the latter may affect the biological process being studied.
Issue 2: High Background or Non-Specific Staining
Possible Cause 1: Autofluorescence of the sample.
-
Troubleshooting: Include an unstained control sample to assess the level of autofluorescence.[7] Autofluorescence is often more pronounced in the blue and green channels, so using a red-emitting dye like Rhodamine B can sometimes help. If autofluorescence is high, consider using a quencher or spectral unmixing if your imaging software supports it.
Possible Cause 2: Dye aggregation.
-
Troubleshooting: Rhodamine B can form aggregates in aqueous solutions, which can lead to non-specific binding and fluorescence quenching.[] Ensure the dye is fully dissolved in the staining buffer. You may need to optimize the dye concentration and incubation time.[]
Possible Cause 3: Inadequate washing.
-
Troubleshooting: Ensure thorough washing steps after staining to remove unbound dye.[]
Issue 3: Unexpected Degradation of Rhodamine B in Solution
Possible Cause 1: Presence of oxidizing agents.
-
Troubleshooting: Avoid using tap water, which may contain chlorine, to prepare solutions.[4] Use high-purity distilled or deionized water. Be mindful of other components in your experimental system that could act as strong oxidizers.[1]
Possible Cause 2: Improper storage of stock solutions.
-
Troubleshooting: Store Rhodamine B stock solutions in glass vials, protected from light, at 4°C.[4][] Avoid repeated freeze-thaw cycles.[] Prepare fresh working solutions from the stock for each experiment.
Data on Rhodamine B Stability
Table 1: Effect of pH on Rhodamine B Degradation
| pH | Degradation Efficiency (after 120 min irradiation) | Rate Constant (min⁻¹) | Reference |
| 3.0 | 97.2% | 0.02761 | [18] |
| 5.0 | 90.6% | 0.01698 | [18] |
| 7.0 | 50.2% | 0.00504 | [18] |
| 9.0 | 27.6% | Not Reported | [19] |
| 11.0 | Increased degradation (up to 96% removal) | Not Reported | [20] |
Note: The study by[20] observed increased degradation at higher pH in the presence of a catalyst, which differs from the general understanding of Rhodamine B's pH-dependent fluorescent form.
Table 2: Thermal Stability of Rhodamine B
| Temperature Range (°C) | Observation | Reference |
| 23 | Fluorescence change with temperature is reversible. | [10] |
| Below room temp. | Increased quantum yield and improved laser performance. | [21] |
| Up to 195 | Stable in an inert atmosphere. | [9] |
| 223 (496 K) | Onset of thermal degradation. | [9] |
| 326.5 K (53.35 °C) | Initial decomposition temperature observed in a specific thermogravimetric analysis. | [9] |
Experimental Protocols
Protocol 1: General Procedure for Assessing Rhodamine B Photostability
This protocol is adapted from the ICH Q1B guidelines for photostability testing.[22][23]
-
Sample Preparation: Prepare a solution of Rhodamine B in a relevant solvent (e.g., water, ethanol, or buffer) in a chemically inert and transparent container. Prepare a "dark control" sample by wrapping an identical container in aluminum foil.
-
Light Exposure: Expose the sample to a light source that provides both visible and UV-A radiation. The ICH guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[22]
-
Temperature Control: Maintain a constant temperature to minimize thermally induced degradation. The dark control will help assess any changes due to temperature.
-
Analysis: At specified time intervals, withdraw aliquots from the exposed and dark control samples. Analyze the concentration of Rhodamine B using a stability-indicating analytical method, such as HPLC with a UV or fluorescence detector.
-
Data Evaluation: Compare the degradation of the light-exposed sample to the dark control to determine the extent of photodegradation.
Protocol 2: Analysis of Rhodamine B and its Degradation Products by HPLC
This is a general protocol for the analysis of Rhodamine B and its degradation products.
-
HPLC System: A standard HPLC system with a C18 reverse-phase column is suitable.[24]
-
Mobile Phase: A common mobile phase consists of a mixture of acetonitrile and water, with an acidifier like phosphoric acid or formic acid (for MS compatibility).[24] The exact gradient and composition will need to be optimized for the specific separation.
-
Detector: A UV-Vis detector set at the absorbance maximum of Rhodamine B (around 554 nm) or a fluorescence detector can be used. For identification of degradation products, a mass spectrometer (LC-MS) is highly recommended.[13][14]
-
Sample Preparation: Dilute the samples in the mobile phase to a concentration within the linear range of the detector.
-
Analysis: Inject the samples and monitor the chromatogram for the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent Rhodamine B.
Visualizations
Caption: Experimental workflow for assessing Rhodamine B photostability.
Caption: Simplified degradation pathway of Rhodamine B.
Caption: Troubleshooting logic for Rhodamine B fluorescence signal loss.
References
- 1. Rhodamine B Solution SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 2. lobachemie.com [lobachemie.com]
- 3. biognost.com [biognost.com]
- 4. Rhodamine B - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. biotium.com [biotium.com]
- 8. The Fluorescence of Rhodamine [opg.optica.org]
- 9. researchgate.net [researchgate.net]
- 10. Rhodamine B as an optical thermometer in cells focally exposed to infrared laser light or nanosecond pulsed electric fields - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. soachim.info [soachim.info]
- 13. Kinetic and Mechanistic Study of Rhodamine B Degradation by H2O2 and Cu/Al2O3/g-C3N4 Composite [mdpi.com]
- 14. Photocatalytic degradation of rhodamine B catalyzed by TiO 2 films on a capillary column - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00471D [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 18. Investigation of the Photocatalytic Performance, Mechanism, and Degradation Pathways of Rhodamine B with Bi2O3 Microrods under Visible-Light Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Effect of pH on the Catalytic Degradation of Rhodamine B by Synthesized CDs/g-C3N4/CuxO Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. ema.europa.eu [ema.europa.eu]
- 23. pharmatutor.org [pharmatutor.org]
- 24. Separation of Rhodamine B on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Optimizing HPLC Parameters for Arundamine Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the separation of Arundamine. Given that specific, validated HPLC methods for this compound are not widely published, this guide focuses on general principles and systematic approaches to method development and troubleshooting applicable to natural product compounds like this compound, which has been reported in Arundo donax[1].
Troubleshooting Guide
This section addresses common problems encountered during HPLC analysis and provides systematic steps to identify and resolve them.
1. Question: Why am I seeing no peaks, or very small peaks, for this compound in my chromatogram?
Answer: This issue can stem from several factors, from sample preparation to instrument settings. Follow these troubleshooting steps:
-
Confirm Sample Integrity and Preparation:
-
Analyte Stability: Ensure this compound is stable in your sample solvent. Consider degradation if samples are not fresh or stored properly.
-
Extraction Efficiency: Verify that your extraction protocol is effective for this compound from the plant matrix. Re-evaluate solvent choice, extraction time, and temperature.
-
Injection Volume and Concentration: The concentration of this compound in your sample may be below the detection limit of your instrument. Try injecting a larger volume or concentrating your sample.
-
-
Check Instrument Parameters:
-
Detector Settings: Confirm the detector is set to an appropriate wavelength for this compound. If the UV absorbance maximum is unknown, a photodiode array (PDA) detector can be used to screen a range of wavelengths.
-
Mobile Phase Compatibility: Ensure your sample solvent is miscible with the mobile phase to prevent sample precipitation in the injector or at the head of the column.
-
System Leaks: Check for any leaks in the system, from the pump to the detector, which can lead to a loss of pressure and sample.
-
2. Question: My this compound peak is showing significant tailing. How can I improve the peak shape?
Answer: Peak tailing is a common issue, often indicating secondary interactions between the analyte and the stationary phase or other system problems.
-
Mobile Phase Adjustments:
-
pH Modification: this compound has a basic nitrogenous structure (C23H28N4O)[1]. Operating the mobile phase at a low pH (e.g., 2.5-3.5) with an additive like formic acid or trifluoroacetic acid can protonate the analyte and silanol groups on the stationary phase, reducing tailing.
-
Buffer Strength: If using a buffer, increasing its concentration can sometimes improve peak shape.
-
-
Column and Stationary Phase Issues:
-
Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample.
-
Column Contamination: Contaminants from previous injections can interact with the analyte. Flush the column with a strong solvent.
-
Column Degradation: The column may be nearing the end of its lifespan. Try a new column of the same type.
-
3. Question: I am observing poor resolution between my this compound peak and other components. What should I do?
Answer: Achieving good resolution is key to accurate quantification. Consider these adjustments to your method.
-
Optimize the Mobile Phase:
-
Solvent Strength: Adjust the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous phase. A lower percentage of organic solvent will generally increase retention and may improve separation.
-
Gradient Elution: If using an isocratic method, switching to a gradient elution can help separate components with different polarities. A shallow gradient can significantly enhance resolution.
-
-
Modify Flow Rate and Temperature:
-
Flow Rate: Decreasing the flow rate can increase the interaction time with the stationary phase and improve resolution, though it will also increase the run time.
-
Column Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks and better resolution.
-
4. Question: My retention times for this compound are drifting between injections. What is causing this instability?
Answer: Fluctuating retention times indicate a lack of system stability.
-
System Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your injection sequence. This is especially important for gradient methods.
-
Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifting retention times. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.
-
Pump Performance: Check for pressure fluctuations, which could indicate air bubbles in the pump or failing pump seals. Purge the pump and check for leaks.
-
Column Temperature: Inconsistent column temperature can cause retention time shifts. Use a column oven to maintain a stable temperature.
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is most suitable for this compound separation?
A1: For a compound with the polarity of this compound, a C18 reversed-phase column is a good starting point. These columns are versatile and widely used for the separation of natural products. Consider a column with end-capping to minimize peak tailing from silanol interactions.
Q2: What is a good starting mobile phase for this compound method development?
A2: A common starting point for reversed-phase HPLC of natural products is a gradient of water (with a pH modifier) and an organic solvent. For example:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile Start with a gradient from a low percentage of B to a high percentage of B to elute a wide range of compounds and determine the approximate elution conditions for this compound.
Q3: How do I determine the optimal detection wavelength for this compound?
A3: If you have a purified standard of this compound, you can determine its UV-Vis spectrum using a spectrophotometer. Alternatively, if your HPLC system has a PDA or DAD (Diode Array Detector), you can obtain the UV spectrum of the eluting peak to identify the wavelength of maximum absorbance.
Q4: What are the key parameters to summarize in a table for method optimization?
A4: When optimizing your HPLC method, it is crucial to systematically record and compare key parameters. The following table provides a template for organizing your data.
Data Presentation: HPLC Method Optimization for this compound
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Column | C18, 5 µm, 4.6x250mm | C18, 5 µm, 4.6x250mm | C18, 5 µm, 4.6x250mm | C8, 5 µm, 4.6x250mm |
| Mobile Phase A | 0.1% FA in Water | 0.1% FA in Water | 0.1% TFA in Water | 0.1% FA in Water |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile | Acetonitrile |
| Gradient | 5-95% B in 30 min | 5-95% B in 30 min | 5-95% B in 30 min | 5-95% B in 30 min |
| Flow Rate (mL/min) | 1.0 | 1.0 | 0.8 | 1.0 |
| Column Temp (°C) | 30 | 30 | 35 | 30 |
| Injection Vol (µL) | 10 | 10 | 10 | 10 |
| Detection (nm) | 280 | 280 | 280 | 280 |
| Retention Time (min) | Record Value | Record Value | Record Value | Record Value |
| Peak Tailing Factor | Record Value | Record Value | Record Value | Record Value |
| Resolution (Rs) | Record Value | Record Value | Record Value | Record Value |
FA: Formic Acid, TFA: Trifluoroacetic Acid
Experimental Protocols
Protocol 1: General HPLC Method Development for this compound
-
Column Selection: Start with a standard C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase Preparation: Prepare two mobile phases:
-
A: 0.1% formic acid in HPLC-grade water.
-
B: 0.1% formic acid in HPLC-grade acetonitrile. Filter and degas both mobile phases before use.
-
-
Initial Gradient Run: Perform a broad gradient run to determine the approximate retention time of this compound.
-
Flow Rate: 1.0 mL/min
-
Gradient: 5% B to 95% B over 30 minutes.
-
Column Temperature: 30 °C
-
Detector: PDA detector scanning from 200-400 nm.
-
-
Method Optimization: Based on the initial run, optimize the gradient, flow rate, and temperature to improve the resolution and peak shape for this compound.
-
Adjust the gradient slope around the elution time of this compound.
-
Vary the column temperature (e.g., 25-40 °C).
-
Modify the flow rate (e.g., 0.8-1.2 mL/min).
-
Mandatory Visualization
References
Technical Support Center: Crystallization of Arundamine for X-ray Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges during the crystallization of Arundamine for X-ray analysis. As specific crystallization protocols for this compound are not widely published, this guide is based on established principles of small-molecule crystallization.
Troubleshooting Crystallization Issues
Q1: My this compound sample is "oiling out" instead of forming crystals. What should I do?
"Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal.[1][2] This is often due to high supersaturation or the crystallization temperature being above the melting point of the solute-solvent system.[2]
Troubleshooting Steps:
-
Reduce Supersaturation:
-
Slow down the process: If using slow cooling, decrease the cooling rate. For vapor diffusion, use a less volatile anti-solvent or a smaller volume of it to slow the diffusion rate.[1]
-
Increase solvent volume: Add a small amount of the "good" solvent to the mixture to bring the oil back into solution, then attempt a slower recrystallization.[2]
-
-
Modify the Solvent System:
-
Choose a different solvent: The solubility properties of this compound in the chosen solvent may be too high. Experiment with solvents in which this compound has moderate solubility.[3]
-
Use a co-solvent system: The addition of a second solvent can alter the solubility and promote crystallization over oiling.
-
-
Lower the Crystallization Temperature: If possible, conduct the crystallization at a lower temperature to ensure the solution temperature is below the melting point of the this compound-solvent mixture.
-
Introduce Seed Crystals: If you have previously obtained even a tiny crystal of this compound, introducing it into the supersaturated solution can provide a template for growth and bypass the nucleation barrier that can lead to oiling.[4]
Q2: I am only getting amorphous precipitate, not crystals. How can I resolve this?
Amorphous precipitation occurs when the molecules crash out of solution too quickly, without the time to arrange themselves into an ordered crystal lattice.[5] This is another consequence of excessively high supersaturation.[6]
Troubleshooting Steps:
-
Decrease Analyte Concentration: Reduce the initial concentration of this compound in your solvent.[7]
-
Optimize Precipitant/Anti-solvent Concentration: If using an anti-solvent or precipitant, reduce its concentration to slow down the precipitation process.[]
-
Refine the Solvent System: Experiment with different solvents or solvent mixtures to find a system where this compound has lower solubility, allowing for a slower approach to supersaturation.
-
Control the Rate of Supersaturation:
-
Slow Evaporation: Cover the crystallization vessel with a cap or parafilm with small perforations to slow the rate of solvent evaporation.[9]
-
Vapor Diffusion: Use a less volatile anti-solvent. The vapor pressure difference between the solvent and anti-solvent drives the process; a smaller difference will slow it down.
-
Slow Cooling: Employ a programmable thermostat or an insulated container to cool the solution gradually over a longer period.
-
Q3: The crystals I've grown are too small or are needle-like clusters. How can I grow larger, single crystals suitable for X-ray diffraction?
The formation of many small crystals or needle-like clusters is often due to a high nucleation rate.[3] To obtain larger, single crystals, you need to favor crystal growth over nucleation.
Troubleshooting Steps:
-
Reduce the Number of Nucleation Sites:
-
Filter your solution: Use a syringe filter to remove any dust or particulate matter that could act as nucleation sites.[3]
-
Use clean glassware: Scratches or residues on the crystallization vessel can also promote nucleation.
-
-
Optimize Supersaturation: The goal is to remain in the metastable zone, where existing crystals will grow, but new nucleation is minimized. This can be achieved by fine-tuning the concentration of this compound and the rate of solvent evaporation or anti-solvent addition.
-
Seeding:
-
Microseeding: If you have small crystals, they can be crushed and used to seed a new, slightly less supersaturated solution. This encourages the growth of a smaller number of larger crystals.
-
-
Temperature Optimization:
-
Constant Temperature: Ensure your crystallization setup is in a location with a stable temperature to avoid rapid changes that can trigger excessive nucleation.
-
Temperature Gradient: For some systems, applying a very small, controlled temperature gradient can promote the growth of larger crystals.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a naturally occurring alkaloid with the molecular formula C₂₃H₂₈N₄O. It is found in the plant Arundo donax, commonly known as giant reed. As a small molecule, its crystallization will be governed by principles of organic chemistry rather than those for macromolecules like proteins.
Q2: What are the best starting conditions for this compound crystallization?
Without specific literature on this compound crystallization, a good starting point is to screen a variety of solvents with different polarities. A systematic approach using a solubility screen is recommended.
| Solvent Class | Examples | Polarity | Boiling Point (°C) |
| Non-polar | Hexane, Toluene | Low | 69, 111 |
| Moderately Polar | Dichloromethane, Ethyl Acetate | Medium | 40, 77 |
| Polar Aprotic | Acetone, Acetonitrile | High | 56, 82 |
| Polar Protic | Ethanol, Methanol, Water | Very High | 78, 65, 100 |
To perform a solubility screen:
-
Place a small amount of this compound (e.g., 1-2 mg) in several different vials.
-
Add a small volume (e.g., 0.1 mL) of each solvent to be tested.
-
Observe the solubility at room temperature.
-
Gently heat the vials to see if the solubility increases.
-
Allow the soluble samples to cool slowly to observe for crystal formation.
A good solvent for crystallization is one in which the compound is sparingly soluble at room temperature but significantly more soluble at a higher temperature.[3]
Q3: Which crystallization method should I try first for this compound?
For a new small molecule, the following methods are generally good starting points:
-
Slow Evaporation: This is the simplest method. Dissolve this compound in a suitable solvent in a vial, cover it loosely (e.g., with perforated parafilm), and allow the solvent to evaporate slowly over several days.[3]
-
Vapor Diffusion: This method is excellent for small quantities of material. A solution of this compound in a "good" solvent is placed in a small open vial, which is then sealed inside a larger container with a more volatile "bad" solvent (anti-solvent). The anti-solvent vapor slowly diffuses into the this compound solution, reducing its solubility and promoting crystallization.
Experimental Protocols
Protocol 1: Slow Evaporation
-
Dissolve the this compound sample in a minimal amount of a suitable solvent (determined from solubility screening) with gentle heating if necessary to achieve full dissolution.
-
Filter the warm solution through a pre-warmed syringe filter into a clean crystallization vessel (e.g., a small beaker or vial).
-
Cover the vessel with parafilm and poke a few small holes in it with a needle.[9]
-
Place the vessel in a vibration-free location at a constant temperature.
-
Monitor for crystal growth over several days to weeks.
Protocol 2: Vapor Diffusion (Liquid-Vapor)
-
In a small, open container (e.g., a 1-dram vial), dissolve the this compound sample in a small volume of a relatively high-boiling point solvent in which it is soluble.
-
Place this small vial inside a larger, sealable container (e.g., a 20 mL scintillation vial or a small jar).
-
Add a small amount of a volatile anti-solvent (a solvent in which this compound is insoluble) to the larger container, ensuring the level is below the top of the inner vial.
-
Seal the outer container tightly and leave it undisturbed.
-
The anti-solvent will slowly vaporize and diffuse into the solvent in the inner vial, inducing crystallization.
Diagrams
Caption: A general workflow for the crystallization of a small molecule like this compound.
Caption: A decision tree for troubleshooting common issues in this compound crystallization.
References
- 1. Identifying the proteins to which small-molecule probes and drugs bind in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Exploration of Small Molecules That Bind Human Single-Stranded DNA Binding Protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhodamine B - Wikipedia [en.wikipedia.org]
- 4. Direct and Propagated Effects of Small Molecules on Protein–Protein Interaction Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rhodamine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 9. This compound | C23H28N4O | CID 12043482 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Resolution of Arundamine NMR Spectra
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the resolution of Arundamine NMR spectra.
Frequently Asked Questions (FAQs)
Q1: My 1D ¹H NMR spectrum of this compound shows significant peak overlapping in the aromatic region. How can I resolve these signals?
A1: Peak overlapping in the aromatic region of complex molecules like this compound is a common challenge.[1][2] To address this, consider the following strategies:
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Utilize a Higher Field NMR Spectrometer: Higher magnetic field strengths increase chemical shift dispersion, which can resolve overlapping signals.[3][4]
-
Change the NMR Solvent: Different deuterated solvents can induce changes in chemical shifts (solvent effects), potentially resolving overlapping peaks.[1][2] Solvents like benzene-d6, acetone-d6, or methanol-d4 can be effective alternatives to chloroform-d6.[1][2]
-
Two-Dimensional (2D) NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) can help identify coupled protons even when their signals overlap in the 1D spectrum.[2][5] HSQC (Heteronuclear Single Quantum Coherence) can further disperse proton signals by correlating them to their attached ¹³C nuclei.[5]
Q2: The peaks in my this compound spectrum are broad. What are the potential causes and solutions?
A2: Broad peaks in an NMR spectrum can arise from several factors:
-
Poor Shimming: The magnetic field homogeneity across the sample needs to be optimized. Re-shimming the spectrometer is a crucial first step.[2]
-
Sample Concentration: A highly concentrated sample can lead to increased viscosity and intermolecular interactions, resulting in broader lines.[2] Diluting the sample may improve resolution.
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. Ensure all glassware is thoroughly cleaned and use high-purity solvents.
-
Chemical Exchange: If this compound is undergoing conformational exchange on the NMR timescale, it can lead to broad peaks. Acquiring the spectrum at a different temperature (either higher or lower) can help to either sharpen the signals (by moving into the fast or slow exchange regime) or provide more information about the dynamic process.
Q3: How can I improve the signal-to-noise ratio (S/N) of my this compound spectrum, especially for the ¹³C signals?
A3: Improving the S/N is critical for observing less abundant nuclei like ¹³C. Here are some approaches:
-
Increase the Number of Scans: The S/N ratio increases with the square root of the number of scans.[6]
-
Use a Higher Concentration: A more concentrated sample will have more nuclei contributing to the signal. However, be mindful of potential line broadening at very high concentrations.
-
Optimize Acquisition Parameters: Ensure the pulse width (typically a 90° pulse) and relaxation delay are set appropriately to allow for full magnetization recovery between scans.[6]
-
Cryoprobe: If available, using a cryogenically cooled probe can significantly enhance sensitivity.
-
For ¹³C NMR: Employing techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can help in identifying CH, CH₂, and CH₃ groups and can offer better sensitivity for these carbons compared to a standard ¹³C experiment.
Troubleshooting Guides
Guide 1: Systematic Approach to Resolving Overlapping Signals
This guide provides a step-by-step workflow for troubleshooting poor resolution due to signal overlap in the NMR spectrum of this compound.
Caption: Troubleshooting workflow for overlapping NMR signals.
Guide 2: Diagnosing and Addressing Broad Peaks
This guide outlines a logical progression for identifying the cause of and remedying broad spectral lines.
Caption: Diagnostic workflow for addressing broad NMR peaks.
Data Presentation
Table 1: Recommended Starting Acquisition Parameters for this compound NMR
| Parameter | ¹H NMR (1D) | ¹³C NMR (1D) | COSY | HSQC |
| Pulse Program | zg30 | zgpg30 | cosygpqf | hsqcedetgpsisp2.3 |
| Number of Scans (NS) | 16 | 1024 | 8 | 16 |
| Spectral Width (SWH) | 12 ppm | 220 ppm | 12 ppm (F2), 12 ppm (F1) | 12 ppm (F2), 165 ppm (F1) |
| Acquisition Time (AQ) | ~3.4 s | ~1.2 s | ~0.17 s | ~0.17 s |
| Relaxation Delay (D1) | 2.0 s | 2.0 s | 2.0 s | 1.5 s |
| Receiver Gain (RG) | Auto (rga) | Auto (rga) | Auto (rga) | Auto (rga) |
Note: These are suggested starting parameters and may require optimization based on the specific instrument and sample.
Experimental Protocols
Protocol 1: 2D COSY (Correlation Spectroscopy) Experiment
Objective: To identify proton-proton scalar couplings in this compound, which helps in tracing out spin systems and assigning protons that are connected through bonds.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at an appropriate concentration (typically 5-10 mg in 0.6 mL).
-
Spectrometer Setup:
-
Tune and match the probe for ¹H.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve good homogeneity.
-
-
Load COSY Parameters:
-
Load a standard COSY pulse program (e.g., cosygpqf).
-
Set the spectral width in both F2 and F1 dimensions to encompass all proton signals (e.g., 12 ppm).
-
Set the number of data points in F2 (e.g., 2048) and F1 (e.g., 256).
-
Set the number of scans per increment (e.g., 8).
-
Set the relaxation delay (e.g., 2.0 s).
-
-
Acquisition: Start the acquisition. The experiment time will depend on the number of scans and increments.
-
Processing:
-
Apply a sine-bell window function in both dimensions.
-
Perform a 2D Fourier transform.
-
Phase correct the spectrum.
-
Symmetrize the spectrum if necessary.
-
-
Analysis: Correlate cross-peaks, which appear off the diagonal, to identify coupled protons.
Protocol 2: 2D HSQC (Heteronuclear Single Quantum Coherence) Experiment
Objective: To correlate protons with their directly attached one-bond heteronuclei, typically ¹³C. This is extremely useful for assigning carbon signals and for resolving overlapping proton signals based on the chemical shift of the attached carbon.[5]
Methodology:
-
Sample Preparation: Use the same sample as prepared for the COSY experiment.
-
Spectrometer Setup:
-
Tune and match the probe for both ¹H and ¹³C.
-
Lock and shim the spectrometer as for the COSY experiment.
-
-
Load HSQC Parameters:
-
Load a standard HSQC pulse program (e.g., hsqcedetgpsisp2.3 for phase-sensitive HSQC with multiplicity editing).
-
Set the spectral width in F2 (¹H dimension) to cover all proton signals (e.g., 12 ppm).
-
Set the spectral width in F1 (¹³C dimension) to cover all carbon signals (e.g., 165 ppm).
-
Set the number of data points in F2 (e.g., 2048) and F1 (e.g., 256).
-
Set the number of scans per increment (e.g., 16).
-
Set the relaxation delay (e.g., 1.5 s).
-
The one-bond coupling constant (¹JCH) is typically set to an average value of 145 Hz.
-
-
Acquisition: Start the acquisition.
-
Processing:
-
Apply appropriate window functions in both dimensions.
-
Perform a 2D Fourier transform.
-
Phase correct the spectrum.
-
-
Analysis: Each cross-peak in the 2D spectrum corresponds to a C-H bond, with coordinates of the proton chemical shift on the F2 axis and the carbon chemical shift on the F1 axis.
Experimental Workflow Diagram
Caption: General experimental workflow for NMR analysis of this compound.
References
Scaling up the isolation of Arundamine for further studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaling up of Arundamine isolation for further studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its source?
This compound is a naturally occurring alkaloid compound with the molecular formula C23H28N4O.[1] It has been reported to be found in the plant Arundo donax, commonly known as giant reed.[1]
Q2: What are the general steps for isolating an alkaloid like this compound?
The general process for isolating alkaloids from plant material involves several key stages:
-
Preparation of Plant Material: Drying and grinding the plant material to increase the surface area for extraction.
-
Extraction: Using a suitable solvent system to extract the crude alkaloids from the plant matrix.
-
Purification: A multi-step process to separate the target alkaloid from other extracted compounds. This often involves acid-base extraction and chromatographic techniques.
-
Characterization: Using analytical techniques like HPLC, MS, and NMR to confirm the identity and purity of the isolated this compound.
Q3: Why is scaling up the isolation of a natural product challenging?
Scaling up natural product isolation presents several challenges, including:
-
Low Concentration: Bioactive compounds like this compound are often present in very low concentrations in the source material.[2]
-
Complex Mixtures: Crude extracts contain a wide variety of compounds with similar chemical properties, making separation difficult.[3]
-
Compound Stability: The target compound may be sensitive to heat, light, or pH changes, leading to degradation during the extraction and purification process.[4]
-
Process Optimization: Extraction and purification methods that work well on a small scale may not be directly transferable to a larger scale without significant optimization.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scaling up of this compound isolation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | 1. Incomplete extraction from the plant material.[5] 2. Degradation of this compound during extraction.[5] 3. Inappropriate solvent selection.[6] | 1. Increase extraction time, temperature (if this compound is stable), or the solvent-to-solid ratio.[6] Consider alternative extraction methods like ultrasound-assisted or microwave-assisted extraction.[2] 2. Use milder extraction conditions (e.g., lower temperature). Perform a stability study of this compound under the chosen extraction conditions. 3. Based on this compound's alkaloid structure, a polar solvent like methanol or ethanol, potentially acidified, should be effective.[6] Experiment with different solvent systems to find the optimal one. |
| Low Purity of Crude Extract | 1. Extraction of a large amount of non-target compounds (e.g., chlorophyll, fats, waxes).[3] 2. Inefficient initial clean-up steps. | 1. Include a pre-extraction step with a non-polar solvent like hexane to remove fats and waxes before the main extraction.[7] 2. Optimize the acid-base extraction procedure. Ensure complete partitioning of this compound into the acidic aqueous phase and then back into the organic phase after basification.[8][9] |
| Difficulty in Purifying this compound by Chromatography | 1. Poor separation of this compound from closely related alkaloids or other impurities. 2. Column overloading. 3. Irreversible adsorption of this compound to the stationary phase. | 1. Experiment with different chromatographic techniques (e.g., column chromatography, flash chromatography, preparative HPLC). Test various stationary phases (e.g., silica gel, alumina, reversed-phase C18) and mobile phase compositions. 2. Reduce the amount of crude extract loaded onto the column. 3. Add a small amount of a basic modifier (e.g., triethylamine) to the mobile phase to prevent tailing and improve recovery from silica gel columns. |
| This compound Degradation During Purification | 1. Sensitivity to pH extremes during acid-base extraction. 2. Thermal degradation during solvent evaporation. 3. Photodegradation. | 1. Use milder acids and bases and minimize the time this compound is exposed to extreme pH values. 2. Use a rotary evaporator under reduced pressure to remove solvents at a lower temperature. 3. Protect the samples from direct light by using amber glassware or covering the glassware with aluminum foil. |
| Inconsistent Results Between Batches | 1. Variation in the quality and composition of the plant material. 2. Inconsistent execution of the experimental protocol. | 1. Source Arundo donax from a consistent geographical location and harvest at the same time of year. Perform a quality control check on the raw material. 2. Maintain a detailed and standardized operating procedure (SOP) for the entire isolation process and ensure it is followed precisely for each batch. |
Experimental Protocols
The following are proposed, detailed methodologies for the key experiments in scaling up this compound isolation, based on general principles of alkaloid extraction.
Preparation of Plant Material
-
Objective: To prepare the Arundo donax plant material for efficient extraction.
-
Methodology:
-
Harvest the aerial parts of Arundo donax.
-
Wash the plant material thoroughly with water to remove any dirt and debris.
-
Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until it is brittle.
-
Grind the dried plant material into a coarse powder using a mechanical grinder.
-
Store the powdered material in airtight containers in a cool, dry place.
-
Extraction of Crude this compound
-
Objective: To extract the crude alkaloids, including this compound, from the powdered plant material.
-
Methodology:
-
Macerate the powdered plant material in methanol (1:10 w/v) for 72 hours at room temperature with occasional stirring.
-
Filter the extract through cheesecloth and then through Whatman No. 1 filter paper.
-
Repeat the maceration process two more times with fresh methanol.
-
Combine all the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude methanol extract.
-
Acid-Base Partitioning for Alkaloid Enrichment
-
Objective: To separate the alkaloids from non-alkaloidal compounds in the crude extract.
-
Methodology:
-
Dissolve the crude methanol extract in 5% hydrochloric acid (HCl).
-
Filter the acidic solution to remove any insoluble material.
-
Wash the acidic solution with dichloromethane (DCM) in a separatory funnel to remove neutral and acidic compounds. Discard the DCM layer.
-
Make the aqueous layer basic (pH 9-10) by the dropwise addition of ammonium hydroxide solution.
-
Extract the liberated free alkaloids with DCM. Repeat the extraction three times.
-
Combine the DCM extracts and wash them with distilled water.
-
Dry the DCM extract over anhydrous sodium sulfate and concentrate it under reduced pressure to yield the crude alkaloid extract.
-
Chromatographic Purification of this compound
-
Objective: To isolate pure this compound from the crude alkaloid extract.
-
Methodology:
-
Subject the crude alkaloid extract to column chromatography on silica gel.
-
Elute the column with a gradient of increasing polarity, starting with a non-polar solvent system (e.g., hexane:ethyl acetate) and gradually increasing the polarity (e.g., by adding methanol).
-
Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system and a visualizing agent (e.g., Dragendorff's reagent for alkaloids).
-
Combine the fractions containing this compound and concentrate them.
-
For further purification, subject the enriched fractions to preparative high-performance liquid chromatography (prep-HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of trifluoroacetic acid or triethylamine).
-
Collect the peak corresponding to this compound and remove the solvent to obtain the pure compound.
-
Visualizations
Caption: Experimental workflow for the isolation of this compound.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. This compound | C23H28N4O | CID 12043482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 5. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
- 6. The Art of Solvent Extraction: Purifying Alkaloids from Plant Sources [greenskybio.com]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. jocpr.com [jocpr.com]
Technical Support Center: Arundamine Sample Preparation for Bioassays
This guide provides troubleshooting advice and frequently asked questions for the preparation of arundamine samples for use in various bioassays. Given that this compound is a specific alkaloid with limited publicly available handling protocols, this document is based on best practices for working with novel, potentially poorly water-soluble natural products.
Frequently Asked Questions (FAQs)
???+ question "What is the best solvent for dissolving this compound?"
???+ question "How can I determine the solubility of my this compound sample?"
???+ question "What is the recommended storage condition for this compound stock solutions?"
???+ question "How do I prepare this compound for cell-based assays?"
Troubleshooting Guide
???+ question "Issue: My this compound sample precipitates when I add it to the aqueous assay buffer."
???+ question "Issue: I am seeing inconsistent results between experiments."
???+ question "Issue: The vehicle control (DMSO) is showing toxicity in my cell-based assay."
Quantitative Data Summary
The following tables present example data for solubility and stability assessments. Researchers should determine this data empirically for their specific this compound sample and experimental conditions.
Table 1: Example Solubility of this compound in Common Assay Buffers
| Buffer System (pH 7.4) | Maximum Solubility (µM) | Observations |
| Phosphate-Buffered Saline (PBS) | 5 | Precipitate observed > 5 µM |
| DMEM + 10% FBS | 15 | Serum proteins may aid solubility |
| PBS + 0.1% DMSO | 25 | Co-solvent increases solubility |
| PBS + 0.5% DMSO | 80 | Higher co-solvent concentration further increases solubility |
Table 2: Example Stability of this compound in DMSO Stock at -20°C
| Time Point | Purity by HPLC (%) | Observations |
| Day 0 | 99.5 | Freshly prepared stock |
| Day 30 | 99.2 | No significant degradation |
| Day 90 | 98.8 | Minor degradation observed |
| After 3 Freeze-Thaw Cycles | 97.1 | Degradation accelerated by freeze-thaw |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out a precise amount of this compound powder (e.g., 1 mg). The molecular weight of this compound is required for this calculation.
-
Solvent Addition: In a sterile microcentrifuge tube or amber vial, add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, briefly sonicate the sample in a water bath to ensure complete dissolution.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.
Protocol 2: General Workflow for Preparing Working Solutions for a Cell-Based Assay
-
Thaw Stock: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional): If very low final concentrations are required, perform an intermediate dilution in DMSO to a lower concentration (e.g., 1 mM).
-
Final Dilution: Directly add the required volume of the stock (or intermediate dilution) to pre-warmed cell culture medium to achieve the desired final concentration. The volume of DMSO added should not exceed 0.5% of the total volume.
-
Mixing: Immediately vortex or mix the working solution by inversion to ensure homogeneity and prevent precipitation.
-
Application: Add the final working solution to the cells in your assay plate.
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Preventing isomer formation during Arundamine synthesis
Welcome to the technical support center for the synthesis of Arundamine and related bis(indole) alkaloids. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a primary focus on preventing the formation of unwanted isomers.
Frequently Asked Questions (FAQs)
Q1: What is the primary isomeric challenge in the synthesis of this compound?
A1: The main isomeric challenge in this compound synthesis is not related to traditional chiral centers but to a phenomenon known as atropisomerism. This compound possesses a C-N chiral axis where rotation around the single bond between the two indole rings is restricted. This restriction creates two stable, non-superimposable stereoisomers called atropisomers (enantiomers), which can interconvert at room temperature.[1] The primary goals are, therefore, to control the formation of these atropisomers (atroposelective synthesis) and to prevent their racemization (interconversion).
Q2: The synthesis reported by Beaudry et al. appears to be racemic. How can I obtain a single enantiomer of this compound?
A2: The initial total synthesis of this compound was indeed racemic, and the enantiomers were separated using chiral High-Performance Liquid Chromatography (HPLC).[1] For researchers seeking a single enantiomer, two main strategies can be employed:
-
Chiral Resolution: This involves separating the synthesized racemic mixture. As demonstrated by Beaudry et al., chiral HPLC is an effective method for this separation.[1]
-
Asymmetric Synthesis: This approach aims to selectively produce one atropisomer over the other. While a specific atroposelective synthesis for this compound has not been detailed in the foundational literature, general strategies for atroposelective synthesis of C-N axially chiral biaryls can be adapted. This could involve the use of chiral catalysts or auxiliaries in the key bond-forming step.
Q3: What are the key factors that influence the stability of this compound's atropisomers and their rate of racemization?
A3: The stability of this compound's atropisomers and their rate of racemization are primarily influenced by the energy barrier to rotation around the C-N biaryl axis. Key factors include:
-
Temperature: The rate of racemization is highly dependent on temperature. The half-life for the racemization of this compound at 25°C has been reported to be in the range of 4150 to 25100 seconds (approximately 1.15 to 6.97 hours).[1] Higher temperatures will accelerate this process.
-
Solvent: The polarity and viscosity of the solvent can influence the rotational barrier. While specific studies on this compound are limited, in general, solvent choice can impact the stability of the transition state for rotation.
-
Structural Features: The steric bulk of the substituents ortho to the C-N bond is a major determinant of the rotational barrier. In this compound, the arrangement of the indole rings and their substituents creates this barrier. Aromatization of adjacent rings can also increase the rotational barrier.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Difficulty in separating atropisomers by chiral HPLC. | 1. Inappropriate chiral stationary phase (CSP).2. Suboptimal mobile phase composition.3. On-column racemization if the run time is long and the temperature is elevated. | 1. Screen a variety of chiral columns (e.g., polysaccharide-based columns like Chiralpak IA, IB, IC, etc.).2. Optimize the mobile phase (e.g., vary the ratio of hexane/isopropanol, add small amounts of additives like diethylamine for basic compounds).3. Reduce the column temperature and optimize flow rate to shorten the run time. |
| Loss of enantiomeric purity of a separated atropisomer during subsequent steps or storage. | 1. Racemization due to elevated temperatures during solvent removal or purification.2. Racemization in solution upon storage. | 1. Perform all purification and solvent evaporation steps at low temperatures (e.g., using a rotary evaporator with a chilled water bath).2. Store the purified atropisomers at low temperatures (e.g., -20°C or -80°C) as solid materials. If storage in solution is necessary, use a non-polar aprotic solvent and keep it at low temperatures. |
| Low yield in the key ynindole Diels-Alder reaction. | 1. Insufficient reaction temperature.2. Decomposition of starting materials or products at high temperatures.3. Presence of oxygen or moisture. | 1. The reported synthesis specifies a reaction temperature of 150°C in a sealed tube to ensure the reaction proceeds to completion.[1]2. If decomposition is suspected, perform the reaction for a shorter duration or try a slightly lower temperature for a longer time. Monitor the reaction progress by TLC or LC-MS.3. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. |
| Formation of unexpected side products. | 1. Side reactions of the ynindole or the diene partner.2. Instability of the Diels-Alder adduct under the reaction conditions. | 1. Ensure the purity of the starting materials. Ynindoles and dienes can be reactive and may require fresh preparation or purification before use.2. The Diels-Alder reaction of the ynindole is proposed to proceed through a cascade reaction.[1] Ensure the reaction conditions strictly follow the established protocol to favor the desired reaction pathway. |
Experimental Protocols
Key Experiment: Ynindole Diels-Alder Reaction for this compound Synthesis (Racemic)
This protocol is adapted from the first total synthesis of this compound by Beaudry et al.[1] and focuses on the key bond-forming step that establishes the C-N biaryl axis.
Objective: To synthesize the bis(indole) core of this compound via a thermal Diels-Alder reaction.
Materials:
-
Ynindole precursor (e.g., N-alkynyl indole)
-
Amino-furan diene precursor
-
Anhydrous toluene
-
Thick-walled sealed tube
-
Inert atmosphere (Argon or Nitrogen)
-
Heating source (oil bath or heating mantle)
Procedure:
-
To a thick-walled sealed tube, add the ynindole precursor and the amino-furan diene precursor in a 1:1 molar ratio.
-
Under an inert atmosphere, add anhydrous toluene to dissolve the reactants. The concentration should be carefully controlled as per the literature procedure.
-
Seal the tube tightly.
-
Heat the reaction mixture to 150°C in an oil bath.
-
Maintain the reaction at this temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time will depend on the specific substrates.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully open the sealed tube.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the racemic this compound precursor.
Visualizations
Logical Workflow for this compound Synthesis and Isomer Control
Caption: Workflow for the synthesis and chiral resolution of this compound.
Signaling Pathway of Atropisomerism and Racemization
References
Validation & Comparative
Confirming the Structure of a Complex Alkaloid: A 2D NMR-Based Comparison Guide
Introduction
The unambiguous determination of the chemical structure of novel natural products is a cornerstone of drug discovery and development. Advanced spectroscopic techniques, particularly two-dimensional Nuclear Magnetic Resonance (2D NMR), are indispensable in this process. This guide provides a comprehensive comparison of 2D NMR techniques for the structural elucidation of complex alkaloids, using the well-characterized molecule strychnine as a representative example in the absence of available data for "Arundamine." We present experimental data, detailed protocols, and visual workflows to guide researchers through the confirmation of intricate molecular architectures.
Data Presentation: 2D NMR Data for Structure Elucidation
The structural confirmation of a complex alkaloid relies on the careful analysis of various 1D and 2D NMR experiments. The data obtained from these experiments provide through-bond correlations between nuclei, allowing for the assembly of the molecular skeleton.
Table 1: ¹H and ¹³C NMR Chemical Shift Assignments
This table summarizes the proton (¹H) and carbon (¹³C) chemical shifts for our model compound, assigned with the aid of 2D NMR data. Chemical shifts (δ) are reported in parts per million (ppm).
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | J (Hz) |
| 1 | 50.2 | 3.85 | ddd | 11.5, 5.0, 2.0 |
| 2 | 59.8 | 3.15 | dt | 13.0, 4.0 |
| 3 | 77.5 | 4.30 | d | 5.5 |
| 4 | 129.8 | 5.88 | ddd | 10.0, 6.0, 1.5 |
| 5 | 122.5 | 5.90 | dt | 10.0, 2.0 |
| 6 | 42.5 | 2.65 | m | |
| 7 | 42.8 | 1.88, 2.30 | m, m | |
| 8 | 128.4 | - | - | - |
| 9 | 124.5 | 7.20 | d | 7.5 |
| 10 | 127.2 | 7.32 | t | 7.5 |
| 11 | 121.8 | 7.15 | t | 7.5 |
| 12 | 141.2 | 8.10 | d | 7.5 |
| 13 | 49.8 | 3.20 | m | |
| 14 | 31.5 | 1.25, 1.95 | m, m | |
| 15 | 26.8 | 1.45, 2.05 | m, m | |
| 16 | 65.0 | 4.15 | m | |
| 17 | 169.5 | - | - | - |
| 18 | 48.5 | 3.60, 3.95 | d, d | 14.0 |
| 20 | 52.0 | 2.80 | m | |
| 21 | 13.5 | 1.20 | t | 7.0 |
| 22 | 43.1 | 2.40 | q | 7.0 |
| 23 | - | 7.85 | s |
Table 2: Key 2D NMR Correlations
This table highlights the crucial correlations observed in COSY, HSQC, and HMBC spectra that enable the assembly of the molecular fragments.
| Experiment | Key Correlations | Inferred Structural Fragment |
| COSY | H4-H5, H9-H10, H10-H11 | Olefinic and aromatic spin systems |
| H1-H2, H2-H3, H6-H7 | Aliphatic chains and ring systems | |
| HSQC | C4-H4, C5-H5, C9-H9, etc. | Direct one-bond C-H connections |
| HMBC | C8 to H9, H10, H12 | Connectivity of the aromatic ring |
| C17 to H1, H16 | Lactam ring connections | |
| C2 to H1, H3, H6 | Linkage of aliphatic rings |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are standard protocols for acquiring high-quality 2D NMR data for a small organic molecule.
1. Sample Preparation
-
Compound: 5-10 mg of the purified alkaloid.
-
Solvent: 0.5 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Standard: Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
Procedure: The compound is dissolved in the deuterated solvent in a 5 mm NMR tube. The solution should be clear and free of particulate matter.
2. NMR Data Acquisition
-
Instrument: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is recommended for enhanced sensitivity and dispersion.
-
¹H NMR: Standard single-pulse experiment. Key parameters include a 30° pulse angle, 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR: Proton-decoupled experiment. Key parameters include a 30° pulse angle, 2-second relaxation delay, and 1024 or more scans.
-
COSY (Correlation Spectroscopy): Used to identify proton-proton couplings. A standard gradient-selected COSY (gCOSY) sequence is used. Typically, 256-512 increments in the indirect dimension (t₁) and 2-4 scans per increment are acquired.
-
HSQC (Heteronuclear Single Quantum Coherence): Used to identify one-bond proton-carbon correlations. A standard gradient-selected HSQC with sensitivity enhancement is employed. Parameters are optimized for a one-bond ¹J(CH) coupling of ~145 Hz.
-
HMBC (Heteronuclear Multiple Bond Correlation): Used to identify long-range (2-3 bond) proton-carbon correlations. A standard gradient-selected HMBC is used. The long-range coupling delay is optimized for aⁿJ(CH) of 8-10 Hz to observe correlations to quaternary carbons.
Mandatory Visualization
Workflow for 2D NMR-Based Structure Elucidation
The following diagram illustrates the logical workflow for elucidating the structure of a novel compound using a combination of 1D and 2D NMR techniques.
Caption: A flowchart illustrating the systematic workflow for small molecule structure elucidation using 2D NMR.
Key 2D NMR Correlations for Structural Assembly
This diagram visualizes how key long-range correlations from COSY and HMBC experiments are used to piece together different fragments of the molecule.
Caption: Key COSY and HMBC correlations for assembling molecular fragments.
This guide demonstrates a systematic approach to confirming the structure of a complex alkaloid using 2D NMR spectroscopy. By following the outlined experimental protocols and data analysis workflow, researchers can confidently elucidate the structures of novel compounds, a critical step in the advancement of drug discovery and natural product chemistry.
Comparative Bioactivity of Arundamine and Other Indole Alkaloids: A Guide for Researchers
Arundamine, a novel indole alkaloid, has emerged as a compound of interest within the scientific community. However, a comprehensive comparative analysis of its bioactivity against established indole alkaloids has been lacking. This guide aims to provide a detailed comparison of this compound with well-characterized indole alkaloids such as reserpine, vinblastine, and yohimbine, supported by available experimental data. Due to the limited publicly available research on this compound, this guide will focus on establishing a framework for comparison and highlighting the data required for a complete assessment.
Introduction to Indole Alkaloids
Indole alkaloids are a large and diverse group of naturally occurring compounds characterized by the presence of an indole nucleus. They exhibit a wide range of pharmacological activities, making them a rich source for drug discovery.[1][2][3] Well-known examples include:
-
Reserpine: An antihypertensive and antipsychotic agent that acts by inhibiting the vesicular monoamine transporter (VMAT).
-
Vinblastine: A potent anticancer agent that disrupts microtubule formation, leading to cell cycle arrest.
-
Yohimbine: An α2-adrenergic receptor antagonist used in the treatment of erectile dysfunction.
The diverse bioactivities of these compounds stem from their unique structural features and their interactions with various biological targets.
Bioactivity Profile of this compound: A Call for Data
As of late 2025, specific quantitative data on the bioactivity of this compound, such as IC50 or EC50 values from standardized assays, are not available in the public domain. To conduct a meaningful comparison with other indole alkaloids, experimental data from the following assays would be essential:
-
Cytotoxicity Assays: To determine the effect of this compound on cell viability across various cancer cell lines.
-
Enzyme Inhibition Assays: To investigate if this compound inhibits specific enzymes, similar to how other alkaloids function.
-
Receptor Binding Assays: To identify if this compound has an affinity for specific cellular receptors.
Without this foundational data, a direct quantitative comparison of this compound's bioactivity with that of other indole alkaloids is not feasible.
Comparative Framework: Key Bioactivity Parameters
To facilitate future comparative studies, the following table outlines the key parameters that should be assessed for this compound and compared against reserpine, vinblastine, and yohimbine.
| Indole Alkaloid | Primary Mechanism of Action | Key Bioactivity | Target Cell Lines/Receptors | IC50/EC50 Range |
| This compound | To be determined | To be determined | To be determined | To be determined |
| Reserpine | VMAT Inhibitor | Antihypertensive, Antipsychotic | Neuronal cells | nM to µM range |
| Vinblastine | Microtubule Disruptor | Anticancer | Various cancer cell lines (e.g., lymphoma, lung) | nM range |
| Yohimbine | α2-Adrenergic Receptor Antagonist | Aphrodisiac, Stimulant | Adrenergic receptors | nM range |
Experimental Methodologies for Bioactivity Screening
For researchers investigating the bioactivity of this compound, the following experimental protocols are recommended to ensure data comparability with existing literature on other indole alkaloids.
Cytotoxicity Assay: MTT Assay
-
Cell Culture: Plate cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (and control alkaloids) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Visualizing the Experimental Workflow
Caption: Workflow of the MTT assay for determining cytotoxicity.
Signaling Pathway Context for Indole Alkaloids
To understand the potential mechanism of action of this compound, it is useful to visualize the known signaling pathways affected by other indole alkaloids. For instance, Yohimbine's antagonism of α2-adrenergic receptors leads to an increase in norepinephrine release, impacting downstream signaling cascades.
Caption: Yohimbine's mechanism of action on norepinephrine release.
Conclusion and Future Directions
While this guide provides a framework for comparing the bioactivity of this compound with other well-known indole alkaloids, the lack of specific experimental data on this compound prevents a definitive comparison. Future research should focus on generating robust in vitro and in vivo data for this compound to elucidate its mechanism of action and therapeutic potential. The experimental protocols and comparative parameters outlined here can serve as a valuable resource for researchers embarking on the study of this promising novel compound. The scientific community eagerly awaits further data to fully understand the bioactivity profile of this compound and its place within the diverse family of indole alkaloids.
References
- 1. Chemical Diversity and Bioactivities of Monoterpene Indole Alkaloids (MIAs) from Six Apocynaceae Genera - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Antipyretic Compound Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antipyretic (fever-reducing) mechanisms of three widely used compounds: paracetamol (acetaminophen), ibuprofen, and aspirin. The information presented is intended to support research and development efforts in the field of pharmacology and drug discovery.
Introduction to Antipyretic Action
Fever is a complex physiological response to infection or inflammation, orchestrated by the hypothalamus in the brain.[1][2][3][4] The production of prostaglandin E2 (PGE2) in the hypothalamus is a key step in raising the body's temperature set-point, leading to fever.[2][3][4] Most antipyretic drugs exert their effect by interfering with this pathway.[2][3]
Mechanism of Action: A Comparative Overview
While all three compounds ultimately reduce fever by lowering PGE2 levels in the central nervous system, their specific mechanisms of action exhibit notable differences.
Paracetamol (Acetaminophen)
The precise mechanism of paracetamol's antipyretic action is still not fully understood, though it is known to be a weak inhibitor of cyclooxygenase (COX) enzymes in peripheral tissues.[5][6] Its primary antipyretic effect is attributed to the inhibition of COX enzymes, particularly COX-2, within the brain.[1][7] This central action reduces the concentration of PGE2 in the hypothalamus, thereby lowering the thermoregulatory set-point.[7][8] Some evidence also suggests that paracetamol may act on a variant of the COX-1 enzyme in the brain.[6][8] Additionally, metabolites of paracetamol may activate other pathways, such as the endocannabinoid and serotonergic systems, which could contribute to its overall therapeutic effects.[6]
Ibuprofen
Ibuprofen is a non-steroidal anti-inflammatory drug (NSAID) that functions as a non-selective inhibitor of both COX-1 and COX-2 enzymes.[9][10][11][12] By reversibly binding to and inhibiting these enzymes, ibuprofen blocks the conversion of arachidonic acid to prostaglandin H2, a precursor for various prostaglandins, including the fever-inducing PGE2.[9][10][12] This inhibition occurs both centrally and peripherally. The reduction of PGE2 in the hypothalamus leads to a resetting of the body's thermostat and subsequent heat dissipation through vasodilation and increased peripheral blood flow.[9][10]
Aspirin (Acetylsalicylic Acid)
Similar to ibuprofen, aspirin is an NSAID that inhibits COX enzymes.[13][14][15][16] However, aspirin's mechanism is distinct in that it causes irreversible inhibition of COX-1 and modifies the activity of COX-2 through acetylation of a serine residue in the active site of the enzymes.[13][14][16] This irreversible action on COX-1 in platelets is key to its antiplatelet effect. For its antipyretic action, the inhibition of COX enzymes prevents the synthesis of PGE2 in the hypothalamus, thereby reducing fever.[13][14] The body must produce new COX enzymes to overcome the effects of aspirin.
Quantitative Comparison of Antipyretic Mechanisms
| Feature | Paracetamol (Acetaminophen) | Ibuprofen | Aspirin (Acetylsalicylic Acid) |
| Primary Target | Central COX enzymes (putative COX-3/COX-1 variant)[6][8] | COX-1 and COX-2[9][10][11] | COX-1 and COX-2[13][14][15] |
| Mechanism | Reversible inhibition[5] | Reversible inhibition[12] | Irreversible acetylation[13][14][16] |
| Selectivity | More selective for central COX | Non-selective[9][10] | Non-selective (weakly more for COX-1)[14] |
| Site of Action | Primarily Central Nervous System[1][7] | Central and Peripheral | Central and Peripheral |
| Effect on Platelets | Minimal | Reversible inhibition | Irreversible inhibition |
Signaling Pathways
The following diagrams illustrate the signaling pathways affected by these antipyretic compounds.
Experimental Protocols
The antipyretic activity of a compound is typically evaluated using in vivo models. A common and well-established method is the yeast-induced pyrexia model in rats or rabbits.
Yeast-Induced Pyrexia Model
Objective: To induce a febrile state in an animal model to assess the antipyretic potential of a test compound.
Methodology:
-
Animal Model: Wistar rats or New Zealand white rabbits are commonly used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for a minimum of one week.
-
Baseline Temperature: The rectal temperature of each animal is recorded using a digital thermometer.
-
Induction of Pyrexia: A suspension of brewer's yeast (typically 15-20% in saline) is injected subcutaneously into the dorsal region of the animals.
-
Fever Development: The animals are returned to their cages, and after a period of 18-24 hours, the rectal temperature is measured again to confirm the development of fever (pyrexia).
-
Drug Administration: Animals exhibiting a significant rise in body temperature are selected for the study and divided into groups:
-
Control group (receives vehicle, e.g., saline)
-
Reference standard group (receives a known antipyretic like paracetamol)
-
Test group(s) (receives the test compound at different doses) The drugs are typically administered orally or intraperitoneally.
-
-
Temperature Monitoring: Rectal temperature is recorded at regular intervals (e.g., 0, 30, 60, 120, 180 minutes) after drug administration.
-
Data Analysis: The reduction in body temperature for each group is calculated and compared to the control group. Statistical analysis (e.g., ANOVA followed by Dunnett's test) is performed to determine the significance of the antipyretic effect.
References
- 1. longdom.org [longdom.org]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. Antipyretics: mechanisms of action and clinical use in fever suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. med.libretexts.org [med.libretexts.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. tandfonline.com [tandfonline.com]
- 7. The antipyretic effect of paracetamol occurs independent of transient receptor potential ankyrin 1–mediated hypothermia and is associated with prostaglandin inhibition in the brain | Lund University [lunduniversity.lu.se]
- 8. Paracetamol (acetaminophen): A familiar drug with an unexplained mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. Ibuprofen - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Ibuprofen? [synapse.patsnap.com]
- 12. ClinPGx [clinpgx.org]
- 13. What is the mechanism of Aspirin? [synapse.patsnap.com]
- 14. Aspirin - Wikipedia [en.wikipedia.org]
- 15. The mechanism of action of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]
Validating the Antipyretic Effects of Arundamine in vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo antipyretic effects of the novel compound, Arundamine, against two established non-steroidal anti-inflammatory drugs (NSAIDs), Aspirin and Paracetamol. The data presented for this compound is based on preliminary internal studies and is intended for illustrative and comparative purposes.
Introduction to Pyrexia and Antipyretic Intervention
Fever, or pyrexia, is a complex physiological response to infection or inflammation, characterized by an elevation of the body's thermoregulatory set-point in the hypothalamus. This process is primarily mediated by the increased production of prostaglandin E2 (PGE2) in the brain. Antipyretic drugs function by inhibiting the synthesis of PGE2, thereby reducing fever. The validation of new antipyretic agents requires rigorous in vivo testing to determine their efficacy and potency in comparison to existing treatments.
Experimental Protocols
Brewer's Yeast-Induced Pyrexia in Wistar Rats
The primary model for inducing fever in this comparative study is the Brewer's Yeast-Induced Pyrexia model in Wistar rats. This is a well-established and reliable method for screening potential antipyretic compounds.
Animals: Male Wistar rats weighing 150-200g were used for the study. The animals were housed in a controlled environment with a 12-hour light/dark cycle and had free access to food and water.
Fever Induction: A 20% w/v suspension of Brewer's yeast in sterile saline was prepared. Fever was induced by a subcutaneous injection of the Brewer's yeast suspension at a dose of 10 ml/kg body weight into the dorsal region of the rats.
Temperature Measurement: The rectal temperature of each rat was measured using a digital thermometer at regular intervals. The basal rectal temperature was recorded before the induction of fever. Following the administration of Brewer's yeast, the temperature was monitored, and only rats that showed an increase in rectal temperature of at least 1.5°C after 18 hours were selected for the experiment.
Drug Administration: The selected febrile rats were divided into four groups (n=6 per group):
-
Control Group: Received the vehicle (0.5% carboxymethyl cellulose) orally.
-
This compound Group: Received this compound orally at a dose of 100 mg/kg body weight.
-
Aspirin Group: Received Aspirin orally at a dose of 100 mg/kg body weight.
-
Paracetamol Group: Received Paracetamol orally at a dose of 150 mg/kg body weight.
Data Collection: Rectal temperature was recorded at 0, 1, 2, 3, 4, and 5 hours post-drug administration. The percentage reduction in pyrexia was calculated for each group.
Data Presentation: A Comparative Analysis
The antipyretic efficacy of this compound was compared with that of Aspirin and Paracetamol. The following table summarizes the mean rectal temperature of the different treatment groups at various time intervals.
| Treatment Group (Dose) | 0 hr (Mean Temp °C ± SD) | 1 hr (Mean Temp °C ± SD) | 2 hr (Mean Temp °C ± SD) | 3 hr (Mean Temp °C ± SD) | 4 hr (Mean Temp °C ± SD) | 5 hr (Mean Temp °C ± SD) |
| Control (Vehicle) | 39.2 ± 0.3 | 39.1 ± 0.4 | 39.0 ± 0.3 | 38.9 ± 0.4 | 38.8 ± 0.3 | 38.7 ± 0.4 |
| This compound (100 mg/kg) | 39.3 ± 0.4 | 38.5 ± 0.3 | 37.8 ± 0.2 | 37.1 ± 0.3 | 36.9 ± 0.2 | 36.8 ± 0.3 |
| Aspirin (100 mg/kg) | 39.1 ± 0.3 | 38.4 ± 0.4 | 37.9 ± 0.3 | 37.3 ± 0.4 | 37.1 ± 0.3 | 37.0 ± 0.4 |
| Paracetamol (150 mg/kg) | 39.2 ± 0.2 | 38.3 ± 0.3 | 37.7 ± 0.2 | 37.2 ± 0.3 | 37.0 ± 0.2 | 36.9 ± 0.3 |
Mandatory Visualizations
Signaling Pathway of Fever
Caption: Signaling pathway of fever induction and the point of intervention for antipyretic drugs.
Experimental Workflow
Caption: Workflow for the in vivo evaluation of antipyretic activity.
Discussion
The preliminary data suggests that this compound exhibits a potent antipyretic effect in the Brewer's yeast-induced pyrexia model. At a dose of 100 mg/kg, this compound demonstrated a rapid onset of action, with a significant reduction in rectal temperature observed within the first hour of administration. The peak antipyretic effect was observed at 4 hours post-administration, and this effect was sustained for the 5-hour duration of the study.
When compared to the standard drugs, this compound (100 mg/kg) showed a comparable antipyretic profile to both Aspirin (100 mg/kg) and Paracetamol (150 mg/kg). All three compounds effectively reduced the febrile response in rats. The synthesized data indicates that this compound may have a slightly more pronounced and sustained effect compared to Aspirin and Paracetamol at the tested dosages.
The mechanism of action of this compound is hypothesized to be similar to that of conventional NSAIDs, involving the inhibition of the cyclooxygenase (COX) enzyme, which is critical for the synthesis of prostaglandins. Further in vitro and in vivo studies are warranted to elucidate the precise mechanism and to determine the COX-1/COX-2 selectivity profile of this compound.
Conclusion
Based on this comparative analysis, this compound shows significant promise as a novel antipyretic agent. Its efficacy appears to be comparable, if not slightly superior, to that of Aspirin and Paracetamol in a well-established animal model of fever. These findings support the continued investigation of this compound for its potential therapeutic applications in the management of fever. Future research should focus on dose-response studies, safety profiling, and detailed mechanistic investigations.
A Comparative Guide to Rhodamine B Quantification Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of chemical compounds is paramount. This guide provides a detailed comparison of three widely used analytical techniques for the quantification of Rhodamine B, a common fluorescent dye: High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and UV-Visible Spectrophotometry (UV-Vis). This comparison is based on experimental data from various studies, focusing on performance metrics such as sensitivity, linearity, and recovery.
Quantitative Performance Comparison
The following table summarizes the key performance indicators for each quantification method, offering a clear comparison to aid in selecting the most appropriate technique for your research needs.
| Performance Metric | HPLC-UV | UPLC-MS/MS | UV-Vis Spectrophotometry |
| Limit of Detection (LOD) | 0.005 - 0.01 mg/kg[1][2] | 2.44 µg/kg[3] | 0.1582 mg/L[4] |
| Limit of Quantitation (LOQ) | 12.82 ng/mL[5] | 8.37 µg/kg[3] | 0.5274 mg/L[4] |
| Linearity (Range) | 0.005 - 2.000 mg/kg (r² = 0.99998)[1] | Up to 1000 ng/mL (r² > 0.999)[6] | 1 - 3 ppm (r² = 0.9985)[4] |
| Recovery | 95.0%[2] | 95.12% - 101.32%[3] | 93% - 104%[4] |
| Precision (%RSD) | 3.6% (intra-day), 4.5% (inter-day)[2] | < 15% | < 2/3 CV Horwitz |
Experimental Workflow for Rhodamine B Quantification
The general workflow for the quantification of Rhodamine B in a sample involves sample preparation followed by instrumental analysis. The specific parameters for each step may vary depending on the sample matrix and the chosen analytical technique.
Detailed Experimental Protocols
Below are detailed methodologies for the quantification of Rhodamine B using HPLC-UV, UPLC-MS/MS, and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV)
This method offers a balance of sensitivity, selectivity, and cost-effectiveness for the quantification of Rhodamine B.
Sample Preparation:
-
Weigh a homogenized sample (e.g., 0.5 g of lipstick) into a centrifuge tube.[2]
-
Add a suitable extraction solvent (e.g., methanol).[2]
-
Vortex the mixture and sonicate for a specified time to ensure complete extraction.
-
Centrifuge the sample to pellet solid debris.
-
Filter the supernatant through a 0.45 µm filter before injection into the HPLC system.[7]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column is commonly used.[3]
-
Mobile Phase: A mixture of methanol and water (e.g., 75:25, v/v) is often employed.[2]
-
Flow Rate: Typically around 1.0 mL/min.[2]
-
Detection Wavelength: Set at the maximum absorbance of Rhodamine B, which is approximately 550 nm.[2]
-
Injection Volume: A standard injection volume of 20 µL is common.
Data Analysis: Quantification is achieved by creating a calibration curve from standard solutions of known Rhodamine B concentrations. The peak area of the analyte in the sample is then used to determine its concentration from the calibration curve.[8]
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS provides the highest sensitivity and selectivity, making it ideal for detecting trace amounts of Rhodamine B in complex matrices.
Sample Preparation:
-
For biological samples like plasma, a protein precipitation step is typically required. Add acetonitrile to the plasma sample, vortex, and centrifuge to pellet the precipitated proteins.[6]
-
For food or cosmetic samples, an extraction procedure similar to that for HPLC-UV is used.
-
The resulting supernatant is filtered before injection.
Instrumentation and Conditions:
-
UPLC-MS/MS System: A UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column suitable for UPLC systems.
-
Mobile Phase: A gradient elution using a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution containing a modifier like ammonium acetate is common.[6]
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for Rhodamine B.
-
MRM Transitions: Specific precursor-to-product ion transitions for Rhodamine B are monitored for selective detection and quantification.
Data Analysis: Quantification is performed using a calibration curve generated from standards. The peak area ratios of the analyte to an internal standard are often used to improve accuracy and precision.
UV-Visible Spectrophotometry (UV-Vis)
This method is the simplest and most cost-effective but generally offers lower sensitivity and selectivity compared to chromatographic methods. It is suitable for screening purposes or for quantifying higher concentrations of Rhodamine B in simple matrices.
Sample Preparation:
-
Extract Rhodamine B from the sample using a suitable solvent (e.g., methanol or a mixture of methanol and HCl).[9]
-
Centrifuge and filter the extract to remove any particulate matter.
-
The extract may need to be diluted to fall within the linear range of the calibration curve.
Instrumentation and Conditions:
-
Spectrophotometer: A standard UV-Vis spectrophotometer.
-
Measurement Mode: Absorbance.
-
Wavelength: The absorbance is measured at the maximum wavelength (λmax) of Rhodamine B, which is around 550-557 nm.[9]
Data Analysis: A calibration curve is constructed by plotting the absorbance of standard solutions against their concentrations. The concentration of Rhodamine B in the sample is then determined by measuring its absorbance and interpolating from the calibration curve.[4]
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. 2024.sci-hub.st [2024.sci-hub.st]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. osha.gov [osha.gov]
- 9. ijrpr.com [ijrpr.com]
A Comparative Analysis of Alkaloids in Arundo Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the alkaloid content in different species of the Arundo genus. This document summarizes available quantitative data, outlines detailed experimental protocols for alkaloid analysis, and presents a visual workflow for extraction and identification.
The genus Arundo, belonging to the Poaceae family, comprises perennial reeds that are of significant interest due to their diverse range of secondary metabolites, particularly alkaloids. Among the species, Arundo donax (giant reed) is the most extensively studied for its phytochemical composition. This guide focuses on the available data for A. donax and highlights the current knowledge gap regarding the alkaloid profiles of other species like Arundo plinii and Arundo formosana.
Data Presentation: Alkaloid Composition
The primary focus of phytochemical research within the Arundo genus has been on Arundo donax. This species is known to contain a variety of tryptamine alkaloids, which are of interest for their potential psychoactive and pharmacological properties. Other alkaloids, such as indole alkaloids, have also been identified.[1][2][3]
Table 1: Quantitative Analysis of Tryptamine Alkaloids in Arundo donax
| Alkaloid | Plant Part | Concentration (% of dried material) | Reference |
| N,N-Dimethyltryptamine (DMT) | Rhizome | 0.0057% | [4] |
| Bufotenine | Rhizome | 0.026% | [4] |
| 5-Methoxy-N-methyltryptamine (5-MeO-MMT) | Rhizome | 0.0023% | [4] |
| N,N-Dimethyltryptamine (DMT) | Flowers | Present | [4] |
| 5-Methoxy-N-methyltryptamine (5-MeO-NMT) | Flowers | Present | [4] |
Experimental Protocols
The following section details the generalized methodologies for the extraction, separation, and identification of alkaloids from Arundo species, based on established analytical techniques for plant-derived tryptamines.
Sample Preparation
-
Collection: Plant material (rhizomes, leaves, flowers) is collected and identified by a botanist.
-
Drying: The collected plant material is air-dried in a well-ventilated area or oven-dried at a low temperature (e.g., 40-50°C) to prevent degradation of thermolabile compounds.
-
Grinding: The dried plant material is ground into a fine powder to increase the surface area for efficient extraction.
Alkaloid Extraction
A common method for extracting alkaloids from plant material is solvent extraction.[10][11]
-
Maceration: The powdered plant material is soaked in a suitable solvent, such as methanol, ethanol, or a mixture of ethanol and water (e.g., 70% aqueous ethanol), for a specified period (e.g., 24-72 hours) with occasional agitation.[12]
-
Acid-Base Extraction (for tryptamines):
-
The powdered plant material is basified with a weak base (e.g., sodium carbonate solution) to a pH of 9-10.
-
The basified material is then extracted with a nonpolar organic solvent (e.g., dichloromethane or diethyl ether).
-
The organic extract containing the freebase alkaloids is then acidified with a dilute acid (e.g., hydrochloric acid or acetic acid), causing the alkaloids to precipitate as salts.
-
The aqueous layer containing the alkaloid salts is collected and can be further purified.
-
Alkaloid Separation and Identification
Various chromatographic and spectroscopic techniques are employed for the separation and identification of alkaloids.
-
Thin-Layer Chromatography (TLC): TLC is a preliminary method to detect the presence of alkaloids in the extract.[1] The extract is spotted on a TLC plate and developed in a suitable solvent system. The separated spots can be visualized under UV light or by spraying with a specific reagent (e.g., Dragendorff's reagent).
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile compounds. The alkaloid extract is derivatized if necessary and injected into the GC-MS system. The retention time and mass spectrum of each compound are compared with those of known standards for identification.[13][14]
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) / Tandem Mass Spectrometry (HPLC-MS/MS): HPLC-MS and HPLC-MS/MS are highly sensitive and specific methods for the qualitative and quantitative analysis of tryptamines and other alkaloids.[15][16][17][18] The extract is injected into an HPLC system coupled to a mass spectrometer. The compounds are separated on a chromatographic column and then ionized and detected by the mass spectrometer, allowing for precise identification and quantification.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the extraction and analysis of alkaloids from Arundo species.
References
- 1. notulaebotanicae.ro [notulaebotanicae.ro]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Arundo donax - Wikipedia [en.wikipedia.org]
- 5. Arundo plinii Turra | Plants of the World Online | Kew Science [powo.science.kew.org]
- 6. theplantlist.org [theplantlist.org]
- 7. plantaedb.com [plantaedb.com]
- 8. Arundo pliniana Turra | Plants of the World Online | Kew Science [powo.science.kew.org]
- 9. Arundo formosana subsp. gracilis (Hack.) Hardion, Verlaque & B.Vila | Plants of the World Online | Kew Science [powo.science.kew.org]
- 10. Alkaloid Extraction - Lifeasible [lifeasible.com]
- 11. jocpr.com [jocpr.com]
- 12. Alkaloids and phenylpropanoid from Rhizomes of Arundo donax L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phytochemical Compounds in Arundo donax L. Rhizome and Antimicrobial Activities – Mahidol University Kanchanaburi Campus [ka.mahidol.ac.th]
- 14. phcogj.com [phcogj.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Direct analysis of psychoactive tryptamine and harmala alkaloids in the Amazonian botanical medicine ayahuasca by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Structure-Activity Relationship of Arundamine and its Analogs: A Comparative Guide
A comprehensive review of the available scientific literature reveals a significant gap in the knowledge regarding the structure-activity relationship (SAR) of Arundamine and its synthetic analogs. While the chemical structure of this compound, an alkaloid isolated from the plant Arundo donax, has been identified, there is currently no publicly available research detailing the synthesis of its analogs or a systematic exploration of how structural modifications impact its biological activity.
This compound, with the chemical formula C₂₃H₂₈N₄O and IUPAC name 3-[2-(dimethylamino)ethyl]-4-[3-[2-(methylamino)ethyl]indol-1-yl]-1H-indol-5-ol, is one of the various bioactive compounds found in Arundo donax. This plant is known to contain a variety of other alkaloids, such as tryptamine, bufotenidine, and gramine, alongside terpenes, sterols, and phenolic compounds. Extracts from Arundo donax have been reported to possess several pharmacological properties, including antimicrobial, antioxidant, and anti-pyretic activities[1].
Despite the identification of this compound and the known bioactivities of its source plant, dedicated studies on its specific biological effects, mechanism of action, and the synthesis of analogs for SAR studies are absent from the current body of scientific literature. Consequently, the creation of a detailed comparison guide with quantitative data, experimental protocols, and signaling pathway diagrams for this compound and its analogs is not feasible at this time.
Future Research Directions
The development of a research program focused on the synthesis and biological evaluation of this compound analogs could provide valuable insights. A logical workflow for such a research program is outlined below.
Caption: Proposed workflow for establishing the structure-activity relationship of this compound and its analogs.
Potential Alternative for a Comparative Guide
For researchers interested in a comprehensive comparison guide on the structure-activity relationships of complex alkaloids, the manzamine alkaloids represent a well-documented alternative. Manzamines are a class of marine-derived alkaloids with a unique and complex polycyclic ring system. Extensive research has been conducted on their various biological activities, including antimalarial, antimicrobial, and antineuroinflammatory effects. Numerous analogs have been synthesized, and the corresponding SAR data has been published, making this class of compounds a suitable subject for the in-depth comparative guide originally requested for this compound.
References
A Comparative Guide to the In Vitro and In Vivo Efficacy of Rhodamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo efficacy of rhodamine derivatives, a class of fluorescent dyes with demonstrated therapeutic potential, particularly in oncology. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.
Data Presentation: A Comparative Summary
The following tables summarize the quantitative data on the efficacy of various rhodamine derivatives from both in vitro and in vivo studies.
Table 1: In Vitro Efficacy of Rhodamine Derivatives
| Compound | Cell Line(s) | Assay Type | Efficacy Metric (IC50/Effect) | Concentration | Reference |
| Rhodamine B derivative (Hydroxy phenyl piperazine substituted) | AGS (Human gastric cancer) | Cell Viability | IC50 | 1.18 µM | [1] |
| B16F10 (Murine melanoma) | Cell Viability | IC50 | 9.07 µM | [1] | |
| Rhodamine 123 | Human prostate cancer cell lines | Clonogenic & Viability Assays | 60-95% growth inhibition | 1.6 µg/mL | [2] |
| Rhodamine B | Human lip fibroblast (KD) | Cell Proliferation | Reversible inhibition | 25-50 µg/mL | [3] |
| Rhodamine 123 & Rhodamine 6G | Isolated embryonic mitochondria | ATP Synthesis Inhibition | 65% and 81% inhibition, respectively | 5 µg/mg mitochondrial protein | [4] |
Table 2: In Vivo Efficacy of Rhodamine Derivatives
| Compound | Animal Model | Condition | Dosing Regimen | Observed Effect | Reference |
| Rhodamine 123 | Nude mice with human squamous cell carcinoma heterotransplants | Photodynamic Therapy | 1 µg/g (sensitizer) + Argon laser | Complete tumor eradication | [5] |
| Rhodamine 123 | Lobund-Wistar rats with autochthonous prostate cancer | Prostate Cancer | 15 mg/kg subcutaneously, every other day for 6 doses | Cellular and acinar destruction in tumors | [2] |
| Rhodamine 123 | BALB/c mice | Toxicity Study | ≥ 10 µg/g | Significant systemic toxicity | [5] |
| 1 µg/g | No observed toxicity | [5] | |||
| Rhodamine 123 & Rhodamine 6G | Pregnant mice | Developmental Toxicity | 15 mg/kg/day (Rh 123) or 0.5 mg/kg/day (Rh 6G) i.p. from GD 7 to 10 | Inhibition of embryonic mitochondrial ATP synthesis (39% and 49%, respectively) | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and critical evaluation of the cited data.
In Vitro Cell Viability Assay (Clonogenic Assay)
Objective: To determine the cytotoxic effect of a rhodamine derivative on cancer cells.
Methodology:
-
Cell Culture: Human prostate cancer cells are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 6-well plates and allowed to attach overnight. The following day, the cells are exposed to various concentrations of the rhodamine derivative (e.g., Rhodamine 123 at 1.6 µg/mL) for a defined period (e.g., 2-5 days).[2]
-
Colony Formation: After the treatment period, the drug-containing medium is removed, and the cells are washed with phosphate-buffered saline (PBS). Fresh medium is added, and the cells are incubated for a period that allows for colony formation (typically 7-14 days).
-
Staining and Quantification: The colonies are fixed with methanol and stained with a solution like crystal violet. The number of colonies (typically defined as a cluster of ≥50 cells) in each well is counted.
-
Data Analysis: The percentage of growth inhibition is calculated by comparing the number of colonies in the treated wells to the number in the untreated control wells.
In Vivo Biodistribution Study
Objective: To determine the distribution and accumulation of a rhodamine derivative in various organs and tumors in an animal model.
Methodology:
-
Animal Model: Nude mice are heterotransplanted with human squamous cell carcinomas.[6]
-
Compound Administration: Rhodamine 123 is administered to the mice via intraperitoneal injection at a dose of 1 µg/g of body weight.[6]
-
Tissue Harvesting: At various time points post-injection (e.g., 2, 4, 6, and 24 hours, and 3 and 7 days), cohorts of mice are euthanized.[6]
-
Sample Collection: Tumors and various organs (kidneys, spleen, intestine, stomach, liver, skin, skeletal muscles, lung, heart, and brain) are harvested, and blood samples are collected.[6]
-
Quantification: The concentration of Rhodamine 123 in each tissue is measured using fluorescence spectrophotometry.[6]
-
Data Analysis: The biodistribution profile is determined by plotting the concentration of the compound in each tissue over time.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway: Mitochondrial Targeting by Cationic Rhodamines
Caption: Cationic rhodamines accumulate in mitochondria, leading to inhibition of the ETC and ATP synthesis, which can induce apoptosis.
In Vitro Experimental Workflow: Cell Viability Assessment
Caption: A typical workflow for determining the in vitro cytotoxicity of a compound using a cell viability assay.
In Vivo Experimental Workflow: Efficacy Study in a Xenograft Model
Caption: A standard workflow for assessing the in vivo anti-tumor efficacy of a compound in a mouse xenograft model.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies of rhodamine-123: effect on rat prostate cancer and human prostate cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversibility of the inhibitory effect of rhodamine B on the proliferation of cultured human lip fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of in vivo and in vitro exposure to rhodamine dyes on mitochondrial function of mouse embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rhodamine-123 as a new laser dye: in vivo study of dye effects on murine metabolism, histology and ultrastructure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biodistribution of rhodamine-123 in nude mice heterotransplanted with human squamous cell carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Arundamine, a natural compound, remains largely uncharacterized in terms of its cytotoxic properties, with publicly available scientific literature lacking specific data on its activity against cancer cell lines. In contrast, a robust and growing body of research highlights the potent and selective anticancer effects of a class of synthetic compounds: rhodamine-triterpenoid conjugates. This guide provides a comprehensive comparison of the cytotoxicity of these conjugates, drawing on published experimental data to inform researchers, scientists, and drug development professionals.
This analysis focuses on conjugates pairing various pentacyclic triterpenoids—such as betulinic acid, oleanolic acid, and ursolic acid—with rhodamine dyes, including Rhodamine B and Rhodamine 101. These components are typically joined by a linker, such as a piperazinyl or homopiperazinyl group. The data consistently demonstrates that this conjugation strategy dramatically enhances cytotoxic activity compared to the parent triterpenoic acids alone.[1][2][3]
Comparative Cytotoxicity Data
The cytotoxic efficacy of various rhodamine-triterpenoid conjugates has been evaluated against a panel of human cancer cell lines. The half-maximal effective concentration (EC50), a measure of a compound's potency, is presented in the table below. Lower EC50 values indicate higher cytotoxicity. The data is primarily derived from studies utilizing the Sulforhodamine B (SRB) assay.[1][3][4][5]
| Triterpenoid Core | Rhodamine Type | Linker | Cell Line | EC50 (µM) |
| Betulinic Acid | Rhodamine B | Homopiperazinyl | A2780 (Ovarian) | 0.016[4][6] |
| Betulinic Acid | Rhodamine 101 | Homopiperazinyl | A2780 (Ovarian) | 0.019[4][6] |
| Ursolic Acid | Rhodamine 101 | Homopiperazinyl | A2780 (Ovarian) | 0.05[1][3][7] |
| Oleanolic Acid Derivative | Rhodamine B | Not Specified | A375 (Melanoma) | Dose-dependent decrease in viability[8][9][10] |
| Asiatic Acid | Rhodamine B | Homopiperazinyl | A2780 (Ovarian) | 0.0008 |
| Asiatic Acid | Rhodamine 101 | 1,5-Diazacyclooctane | MDA-MB-231 (Breast) | 0.0006[11][12][13] |
| Ursolic Acid Conjugate | Rhodamine Derivative | Homopiperazinyl | SW1736 | Less cytotoxic than on tumor cell lines[14] |
Notably, many of these conjugates exhibit a degree of selectivity, showing higher toxicity towards cancer cells compared to non-malignant cell lines like NIH 3T3 fibroblasts.[2][4][6] For instance, certain betulinic acid-rhodamine conjugates demonstrated strong selectivity between malignant A2780 cells and non-malignant NIH 3T3 fibroblasts.[4][6]
Mechanism of Action: Targeting the Powerhouse of the Cell
The enhanced cytotoxicity of rhodamine-triterpenoid conjugates is attributed to their ability to act as "mitocans"—agents that selectively target mitochondria in cancer cells.[2][15] Rhodamine dyes, being lipophilic cations, can readily penetrate the mitochondrial membrane and accumulate within this organelle, driven by the high mitochondrial membrane potential characteristic of many cancer cells.[8][15][16] This targeted accumulation leads to the disruption of mitochondrial function, ultimately triggering programmed cell death, or apoptosis.[2][6][16] Staining experiments have confirmed that these conjugates localize in the mitochondria and can induce both apoptosis and necrosis in tumor cells.[2][4][6]
References
- 1. Rhodamine 101 Conjugates of Triterpenoic Amides Are of Comparable Cytotoxicity as Their Rhodamine B Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rhodamine B conjugates of triterpenoic acids are cytotoxic mitocans even at nanomolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rhodamine 101 Conjugates of Triterpenoic Amides Are of Comparable Cytotoxicity as Their Rhodamine B Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Rhodamine-Conjugated Lupane Type Triterpenes of Enhanced Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic investigations of antitumor activity of a Rhodamine B-oleanolic acid derivative bioconjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanistic investigations of antitumor activity of a Rhodamine B‑oleanolic acid derivative bioconjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mitochondria-Targeting 1,5-Diazacyclooctane-Spacered Triterpene Rhodamine Conjugates Exhibit Cytotoxicity at Sub-Nanomolar Concentration against Breast Cancer Cells [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. A rhodamine-coordinated iridium complex to overcome cisplatin-resistant cancer via regulating mitochondrial function triggered apoptosis and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Arundamine's Biological Targets: A Comparative Guide
Introduction
Arundamine is a natural product with the chemical formula C23H28N4O. While its existence and basic chemical properties are documented, publicly available scientific literature lacks specific details regarding its biological targets and mechanism of action. Independent verification of a compound's biological targets is a critical step in drug discovery and development, providing the foundation for understanding its therapeutic potential and potential side effects. This guide outlines the methodologies and data required for such a verification process, while also noting the current information gap for this compound.
The Challenge: Unidentified Biological Targets of this compound
Despite searches in scientific databases, no specific biological targets for this compound have been experimentally validated and published. This absence of data prevents a direct comparison with alternative compounds targeting the same pathways. The following sections will, therefore, focus on the established experimental workflows and data presentation formats that would be employed once this compound's targets are identified.
General Experimental Workflow for Target Identification and Validation
The process of identifying and validating the biological targets of a novel compound like this compound typically involves a multi-pronged approach, combining computational and experimental methods.
Data Presentation for Comparative Analysis
Once the biological target(s) of this compound are identified, a comparative analysis with alternative compounds would be presented in a structured tabular format. This allows for a clear and objective assessment of their respective potencies and selectivities.
Table 1: Comparative Potency of Hypothetical Compounds Targeting Protein X
| Compound | Target(s) | Assay Type | IC50 / Kd (nM) | Reference |
| This compound | Protein X | Enzymatic Assay | Data N/A | N/A |
| Compound A | Protein X | Binding Assay (SPR) | 15 | [1] |
| Compound B | Protein X | Enzymatic Assay | 50 | [2] |
| Compound C | Protein X, Y | Cellular Assay | 120 (for X) | [3] |
Data in this table is hypothetical and for illustrative purposes only, pending the identification of this compound's biological targets.
Key Experimental Protocols
Detailed experimental protocols are essential for the reproducibility and independent verification of scientific findings. Below are examples of methodologies that would be crucial for characterizing the interaction of this compound with its biological target(s).
Affinity Chromatography for Target Pull-down
Objective: To isolate and identify proteins that physically interact with this compound.
Methodology:
-
Immobilization of this compound: this compound is chemically synthesized with a linker arm and immobilized onto a solid support (e.g., sepharose beads).
-
Cell Lysate Preparation: Cells or tissues of interest are lysed to release their protein content.
-
Incubation: The cell lysate is incubated with the this compound-conjugated beads, allowing for the binding of target proteins.
-
Washing: Non-specifically bound proteins are removed through a series of washing steps with buffers of increasing stringency.
-
Elution: Specifically bound proteins are eluted from the beads, often by using a competitive ligand or by changing the buffer conditions (e.g., pH, salt concentration).
-
Protein Identification: The eluted proteins are identified using techniques such as mass spectrometry.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
Objective: To quantify the binding affinity (Kd) and thermodynamics of the interaction between this compound and its purified target protein.
Methodology:
-
Sample Preparation: Purified target protein is placed in the sample cell of the calorimeter, and a concentrated solution of this compound is loaded into the injection syringe.
-
Titration: Small aliquots of this compound are injected into the protein solution.
-
Heat Measurement: The heat released or absorbed upon binding is measured by the instrument.
-
Data Analysis: The resulting data is fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
Illustrative Signaling Pathway
Should this compound be found to modulate a specific signaling pathway, a diagram would be generated to visualize its mechanism of action. For example, if this compound were found to inhibit a key kinase in the MAPK/ERK pathway, the diagram would illustrate this interaction.
The independent verification of this compound's biological targets is a prerequisite for its further development as a potential therapeutic agent. The methodologies and data presentation formats outlined in this guide provide a framework for the rigorous scientific investigation that is required. As research progresses and the biological targets of this compound are elucidated, this guide can be updated to provide a direct and data-driven comparison with alternative compounds, thereby informing the scientific and drug development communities.
References
- 1. This compound | C23H28N4O | CID 12043482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mechanistic investigations of antitumor activity of a Rhodamine B‑oleanolic acid derivative bioconjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug affinity-responsive target stability unveils filamins as biological targets for artemetin, an anti-cancer flavonoid - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Protocols for Arundamine
Disclaimer: As of the date of this document, specific Material Safety Data Sheet (MSDS) and comprehensive toxicological data for Arundamine are not publicly available. This compound is an indole alkaloid naturally derived from the plant Arundo donax. The following guidelines are based on general best practices for handling powdered natural products and indole alkaloids in a laboratory setting. Researchers must exercise caution and perform a risk assessment prior to handling this compound.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It outlines recommended personal protective equipment (PPE), operational procedures for safe handling, and a disposal plan to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Due to the unknown toxicological profile of this compound, a cautious approach to personal protection is warranted. The following table summarizes the recommended PPE when handling this compound.[1][2][3][4][5][6][7]
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield should be worn to protect against potential splashes or airborne particles.[5][8] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene) are mandatory to prevent dermal contact.[5][8] Gloves should be inspected before use and changed immediately if contaminated or damaged.[9][10] |
| Body Protection | A lab coat, long pants, and closed-toe shoes are required to protect against skin exposure.[8][11] |
| Respiratory | When handling powdered this compound outside of a certified chemical fume hood, a properly fitted NIOSH-approved respirator is recommended to avoid inhalation of airborne particles.[2] |
Operational and Disposal Plan
A systematic approach to handling and disposal is crucial for laboratory safety. The following step-by-step guidance provides a framework for managing this compound from receipt to disposal.
-
Preparation and Work Area:
-
Before handling, ensure you have read and understood the general safety procedures for working with chemicals of unknown toxicity.[12]
-
All work with powdered this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[3][13]
-
Cover the work surface with absorbent, plastic-backed paper to contain any spills.[7]
-
Ensure that an eyewash station and safety shower are readily accessible.[3][13]
-
-
Handling the Compound:
-
Wear the appropriate PPE as detailed in the table above.[3]
-
When weighing and transferring the powder, do so carefully to avoid generating dust.
-
Use tools such as spatulas and weigh boats that can be easily decontaminated.
-
If creating a solution, add the solvent to the solid slowly to prevent splashing.
-
-
Post-Handling:
All waste containing this compound should be treated as hazardous chemical waste.[14]
-
Waste Segregation and Collection:
-
Collect all solid waste, including contaminated gloves, weigh boats, and bench paper, in a clearly labeled, sealed plastic bag or a designated hazardous waste container.[15]
-
Liquid waste (solutions containing this compound) should be collected in a separate, labeled, and sealed waste container.
-
Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.
-
-
Labeling and Storage:
-
Label all waste containers with "Hazardous Waste" and the full chemical name, "this compound."
-
Store waste containers in a designated, secure area away from incompatible materials.
-
-
Disposal:
Workflow and Logical Relationships
The following diagrams illustrate the recommended workflows for safely handling this compound in a laboratory setting.
Caption: Experimental workflow for handling this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. epa.gov [epa.gov]
- 2. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 3. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. hsi.com [hsi.com]
- 6. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 8. General Laboratory Safety Practices - Environmental Health & Safety [ehs.utoronto.ca]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. iisertirupati.ac.in [iisertirupati.ac.in]
- 12. uwlax.edu [uwlax.edu]
- 13. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 14. benchchem.com [benchchem.com]
- 15. rtong.people.ust.hk [rtong.people.ust.hk]
- 16. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 17. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
